molecular formula C33H41ClN2O9 B12422149 Lapaquistat-d9 Acetate

Lapaquistat-d9 Acetate

Cat. No.: B12422149
M. Wt: 654.2 g/mol
InChI Key: CMLUGNQVANVZHY-LUBFGMIQSA-N
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Description

Lapaquistat-d9 Acetate is a useful research compound. Its molecular formula is C33H41ClN2O9 and its molecular weight is 654.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H41ClN2O9

Molecular Weight

654.2 g/mol

IUPAC Name

2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid

InChI

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D

InChI Key

CMLUGNQVANVZHY-LUBFGMIQSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Lapaquistat-d9 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Bioanalytical Application

Executive Summary

This technical guide delineates the dual functionality of Lapaquistat Acetate (TAK-475) as a pharmacologic agent and its isotopolog, Lapaquistat-d9 Acetate , as a critical bioanalytical tool. While the parent compound functions as a potent Squalene Synthase Inhibitor (SSI) designed to lower LDL-C without disrupting upstream isoprenoid synthesis, the deuterated analog (d9) serves as the gold-standard Internal Standard (IS) for quantifying the drug in complex biological matrices via LC-MS/MS.

Part 1: Pharmacological Mechanism of Action

Target Entity: Squalene Synthase (SQS) [EC 2.5.1.21] Pathway: Mevalonate / Cholesterol Biosynthesis

1.1 The "Isoprenoid-Sparing" Inhibition

Unlike statins (HMG-CoA reductase inhibitors), which block the mevalonate pathway early, Lapaquistat Acetate targets the first committed step of cholesterol synthesis: the reductive dimerization of two molecules of Farnesyl Pyrophosphate (FPP) to form Squalene .

  • Mechanism: Lapaquistat acts as a competitive inhibitor of SQS, binding to the active site where FPP normally docks.

  • Structural Basis: The benzoxazepine core of Lapaquistat mimics the carbocation transition state of the FPP condensation reaction.

  • Downstream Effect: By blocking Squalene formation, the synthesis of Lanosterol and subsequently Cholesterol is halted. This triggers the SREBP-2 pathway , upregulating hepatic LDL receptors and increasing clearance of plasma LDL-C.

  • Upstream Preservation (The Statin Alternative): Crucially, inhibition at this juncture preserves the pool of FPP. FPP is a vital precursor for non-sterol isoprenoids (e.g., Geranylgeranyl pyrophosphate, Ubiquinone/CoQ10) required for protein prenylation and mitochondrial function. This mechanism theoretically mitigates the myotoxicity associated with statin-induced isoprenoid depletion.

1.2 Pathway Visualization

The following diagram illustrates the specific blockade point of Lapaquistat within the cholesterol pathway.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate inhibited by Statins HMGCoA->Mevalonate Normal Flow FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Prenylation Protein Prenylation (Rho/Ras) FPP->Prenylation CoQ10 Ubiquinone (CoQ10) FPP->CoQ10 Squalene Squalene FPP->Squalene BLOCKED by Lapaquistat Cholesterol Cholesterol Squalene->Cholesterol HMGR HMG-CoA Reductase (Statin Target) HMGR->HMGCoA SQS Squalene Synthase (Lapaquistat Target) SQS->FPP

Caption: Lapaquistat inhibits Squalene Synthase, blocking cholesterol synthesis while preserving FPP for vital non-sterol pathways (green).

Part 2: The Deuterated Standard (Lapaquistat-d9)

Chemical Identity: this compound Role: Stable Isotope Labeled Internal Standard (SIL-IS)

2.1 Why d9?

The "d9" designation typically indicates the replacement of nine hydrogen atoms with deuterium (


H), most likely on the tert-butyl  moiety of the benzoxazepine side chain.
  • Mass Shift (+9 Da): This creates a significant mass difference from the parent drug (M+0), preventing "cross-talk" or spectral overlap in Mass Spectrometry.

  • Co-Elution: Being chemically identical (isotopolog), Lapaquistat-d9 co-elutes with Lapaquistat during chromatography.

  • Matrix Correction: It experiences the exact same matrix effects (ion suppression/enhancement) at the exact same retention time, providing the highest possible accuracy for quantification.

Part 3: Experimental Protocols
3.1 Protocol A: In Vitro Squalene Synthase Inhibition Assay

Objective: Determine the IC50 of Lapaquistat against human SQS.

Reagents:

  • Recombinant human Squalene Synthase (microsomal fraction).

  • [1-³H] Farnesyl Pyrophosphate (Radiolabeled Substrate).

  • NADPH (Cofactor).

  • Stop Solution: 10% KOH in methanol.

Workflow:

  • Preparation: Dilute Lapaquistat Acetate in DMSO (Series: 0.1 nM to 10 µM).

  • Incubation: Mix enzyme buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2), NADPH (1 mM), and [³H]-FPP (5 µM) with the test compound.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Add Stop Solution to halt enzymatic activity.

  • Extraction: Extract the product (³H-Squalene) using petroleum ether.

  • Quantification: Measure radioactivity in the organic phase using Liquid Scintillation Counting (LSC).

  • Calculation: % Inhibition =

    
    .
    
3.2 Protocol B: LC-MS/MS Quantification using Lapaquistat-d9

Objective: Quantify Lapaquistat in plasma for PK studies using the d9 standard.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Ionization: ESI Positive Mode (+).

  • Transitions (MRM):

    • Analyte (Lapaquistat): m/z 603.2 → 344.1

    • IS (Lapaquistat-d9): m/z 612.2 → 344.1 (Note the +9 shift in precursor, fragment may or may not shift depending on fragmentation site).

Step-by-Step Methodology:

  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Internal Standard Solution (this compound in Acetonitrile, 100 ng/mL).

    • Vortex for 2 minutes at high speed.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Injection:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Inject 5 µL into the LC-MS/MS system.

  • Data Analysis:

    • Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration.

    • Use 1/x² weighting for linear regression.

3.3 Bioanalytical Workflow Diagram

Bioanalysis Sample Plasma Sample (Unknown Conc.) Precip Protein Precipitation (Acetonitrile) Sample->Precip IS Spike IS (Lapaquistat-d9) IS->Precip Centrifuge Centrifugation (4000 rpm) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Drug/d9) MS->Data

Caption: Validated workflow for Lapaquistat quantification using the d9-Acetate internal standard.

Part 4: Data Summary & Interpretation
ParameterValue / ObservationRelevance
IC50 (HepG2) ~150 nMPotent inhibition of cholesterol synthesis in human liver cells.[1]
ED50 (Rat) 2.9 mg/kgEffective oral dose for 50% reduction in synthesis.
Selectivity >1000-fold vs. HMGRConfirms specificity to Squalene Synthase; no off-target statin effects.
IS Mass Shift +9 DaEnsures no isotopic overlap with natural isotopes of the parent drug.
Active Metabolite T-91485Lapaquistat acetate is a prodrug; T-91485 is the active acid form.

Troubleshooting Note: When using Lapaquistat-d9, ensure the deuterium label is stable. Deuterium on exchangeable protons (e.g., -OH, -NH) can be lost in protic solvents. The d9-t-butyl group is non-exchangeable and highly stable, making it the preferred labeling site.

References
  • Amano, Y., et al. (2003). Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro.[1][2] British Journal of Pharmacology. Link

  • Stein, E. A., et al. (2011). Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia.[3][4][5][6] Circulation.[3] Link

  • Nishimoto, T., et al. (2007).[3] Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions.[3][4] British Journal of Pharmacology. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (General guidance for LC-MS/MS protocols). Link

Sources

Lapaquistat-d9 Acetate: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Lapaquistat-d9 Acetate, a deuterated analog of the potent squalene synthase inhibitor, Lapaquistat Acetate. Developed for researchers, scientists, and drug development professionals, this document elucidates the core utility of this compound as a critical tool in bioanalytical and metabolic research. We will explore its mechanism of action and provide detailed, field-proven methodologies for its principal applications.

Introduction: The Significance of a Deuterated Standard

Lapaquistat Acetate was originally developed as a therapeutic agent for hypercholesterolemia.[1][2] It functions by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[3] While its clinical development was halted due to potential hepatic safety concerns, Lapaquistat Acetate and its derivatives remain valuable tools for biomedical research.[2]

The introduction of deuterium atoms into the Lapaquistat Acetate molecule to create this compound does not alter its fundamental chemical properties but increases its mass. This key difference makes this compound an ideal internal standard for quantitative analysis using mass spectrometry.

Mechanism of Action: Targeting Cholesterol Biosynthesis

Lapaquistat Acetate is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By blocking this step, Lapaquistat effectively reduces the de novo synthesis of cholesterol.[1]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMGCoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Node Lapaquistat [label="Lapaquistat Acetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway AcetylCoA -> HMGCoA [label=" HMG-CoA\nsynthase"]; HMGCoA -> Mevalonate [label=" HMG-CoA\nreductase\n(Statin Target)"]; Mevalonate -> FPP [label=" Multiple\nSteps"]; FPP -> Squalene [label=" Squalene\nSynthase"]; Squalene -> Cholesterol [label=" Multiple\nSteps"];

// Inhibition Lapaquistat -> FPP [dir=none, style=dashed, color="#EA4335", arrowhead=none, penwidth=2]; Lapaquistat_point [shape=point, width=0.01, height=0.01, pos="4.5,1.1!"]; // Position near the arrow Lapaquistat -> Lapaquistat_point [style=invis]; Lapaquistat_point -> Squalene [label=" Inhibition", fontcolor="#EA4335", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2]; } Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of Lapaquistat Acetate on squalene synthase.

Core Research Application 1: Internal Standard in Quantitative Bioanalysis

The primary and most critical research application of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The rationale for using a deuterated IS is to ensure the highest level of accuracy and precision in quantifying the non-deuterated analyte (Lapaquistat Acetate) in complex biological matrices such as plasma, serum, or tissue homogenates.

Causality Behind Experimental Choices:

  • Co-elution: this compound is chemically identical to Lapaquistat Acetate, ensuring it behaves similarly during chromatographic separation and co-elutes with the analyte.

  • Identical Ionization Efficiency: Both the analyte and the IS exhibit nearly identical ionization efficiency in the mass spectrometer source, which is crucial for accurate quantification.

  • Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can enhance or suppress the ionization of the analyte of interest (matrix effects). Because the deuterated IS is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled IS corrects for variability in sample preparation (e.g., extraction efficiency) and instrument response.

Experimental Protocol: Quantification of Lapaquistat Acetate in Plasma using LC-MS/MS

This protocol provides a robust methodology for the quantification of Lapaquistat Acetate in plasma, employing this compound as an internal standard.

Materials:

  • Lapaquistat Acetate analytical standard

  • This compound (Internal Standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Lapaquistat Acetate and this compound in DMSO or methanol.

    • Prepare a series of working standard solutions of Lapaquistat Acetate by serial dilution of the stock solution with 50:50 ACN:water to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution (internal standard).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • The exact MRM transitions (precursor ion -> product ion) and collision energies must be optimized for the specific instrument. Based on the molecular weight of Lapaquistat Acetate (~603.1 g/mol ), hypothetical MRM transitions are provided below for illustrative purposes.

Data Presentation: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lapaquistat Acetate604.2[Fragment 1]50[Optimized Value]
Lapaquistat Acetate604.2[Fragment 2]50[Optimized Value]
This compound (IS) 613.2 [Corresponding Fragment 1] 50 [Optimized Value]
This compound (IS) 613.2 [Corresponding Fragment 2] 50 [Optimized Value]
  • Data Analysis:

    • Integrate the peak areas for both Lapaquistat Acetate and this compound.

    • Calculate the peak area ratio (Lapaquistat Acetate / this compound).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of Lapaquistat Acetate in unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes Plasma [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with Lapaquistat-d9\nAcetate (Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Area Ratio vs. Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nLapaquistat Acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Plasma -> IS_Spike; IS_Spike -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Quantification; } Caption: A typical workflow for the quantification of Lapaquistat Acetate in plasma using this compound as an internal standard.

Core Research Application 2: A Tool for Studying Cholesterol Biosynthesis and Lipid Metabolism

Beyond its use as an internal standard, Lapaquistat Acetate (and by extension, its deuterated form for tracer studies) is a valuable research tool for investigating the intricacies of cholesterol biosynthesis and its impact on cellular lipid metabolism.

Expertise & Experience: By specifically inhibiting squalene synthase, researchers can induce a metabolic shift, leading to the accumulation of upstream metabolites like farnesyl pyrophosphate (FPP) and a depletion of downstream products, including cholesterol.[4] This allows for the study of the cellular consequences of these specific metabolic perturbations.

Experimental Protocol: In Vitro Investigation of Cholesterol Biosynthesis Inhibition

This protocol outlines a general procedure for treating cultured cells with Lapaquistat Acetate to study its effects on the cellular lipidome.

Materials:

  • Cultured cells (e.g., HepG2, a human liver cancer cell line commonly used for lipid metabolism studies)

  • Cell culture medium and supplements

  • Lapaquistat Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Instrumentation for lipid analysis (e.g., LC-MS/MS, GC-MS)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

    • Prepare a stock solution of Lapaquistat Acetate in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of Lapaquistat Acetate (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Lipid Extraction:

    • After treatment, wash the cells with ice-cold PBS to remove residual media.

    • Lyse the cells and extract lipids using a suitable method, such as the Bligh-Dyer or a modified Folch extraction.[5]

    • Collect the organic phase containing the lipids.

  • Lipid Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for the analytical platform.

    • Analyze the lipid profile using LC-MS/MS or GC-MS to identify and quantify changes in cholesterol levels and other lipid species.

  • Data Analysis:

    • Compare the lipid profiles of Lapaquistat Acetate-treated cells to vehicle-treated controls.

    • Look for a dose-dependent decrease in cholesterol and an accumulation of upstream precursors.

    • Perform statistical analysis to determine the significance of the observed changes.

Expected Outcomes:

  • A significant reduction in cellular cholesterol levels in Lapaquistat Acetate-treated cells.

  • Potential alterations in the levels of other lipid classes as a downstream consequence of cholesterol depletion.

  • Accumulation of metabolites upstream of squalene synthase, which can be measured if appropriate analytical methods are employed.

Conclusion

This compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and lipid biology. Its primary role as an internal standard ensures the generation of high-quality, reliable quantitative data for its non-deuterated counterpart, Lapaquistat Acetate. Furthermore, the parent compound serves as a specific and potent inhibitor to probe the complexities of the cholesterol biosynthesis pathway, offering insights into the cellular mechanisms of lipid homeostasis. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

  • Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(17), 1870-1879. [Link]

  • Shiomi, M., et al. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. British Journal of Pharmacology, 154(5), 949–957. [Link]

  • BASi. (n.d.). Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms. Retrieved from [Link]

  • Jetir. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. JETIR, 6(6). [Link]

  • Patsnap Synapse. (n.d.). Lapaquistat Acetate - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Ferreirós, N. (2013). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Bioanalysis, 5(21), 2713-31. [Link]

  • Lee, D. Y., & Lee, Y. J. (2011). Squalene synthase inhibitor lapaquistat acetate: could anything be better than statins? Expert Opinion on Investigational Drugs, 20(2), 275-281. [Link]

  • PubMed. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Retrieved from [Link]

  • Thompson, G. R. (2003). Squalene synthase inhibitors. Current Opinion in Lipidology, 14(4), 389-393. [Link]

  • ClinicalTrials.gov. (2012). Efficacy of Lapaquistat Acetate on Blood Cholesterol Levels in Treating Subjects With Hypercholesterolemia. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM transitions and compound-related MS parameters. Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917.
  • MDPI. (2019). High-Throughput Screening of Lipidomic Adaptations in Cultured Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a Novel LC-MS-MS Method for the Separation and Differentiation of Δ8- and Δ9-Tetrahydrocannabinol Isomers and their Major Metabolites in Antemortem Whole Blood. Retrieved from [Link]

  • PubMed. (2018). Lipidomics and anti-trypanosomatid chemotherapy. Retrieved from [Link]

  • Seiki, S., & Frishman, W. H. (2009). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiology in review, 17(2), 70-6. [Link]

  • PubMed. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. Retrieved from [Link]

  • PubMed. (2018). An internal standard selection strategy for regulated bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]

Sources

Chemical properties of Lapaquistat-d9 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for analytical and medicinal chemists. It prioritizes the practical application of Lapaquistat-d9 Acetate in bioanalytical workflows, specifically LC-MS/MS quantification, while grounding the content in the compound's physiochemical identity and pharmacological context.

Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Application: Bioanalytical Quantification & Pharmacokinetic (PK) Profiling

Executive Summary & Chemical Identity

This compound is the deuterated isotopologue of Lapaquistat Acetate (TAK-475), a squalene synthase inhibitor originally developed for the treatment of hypercholesterolemia. In modern drug development, this stable isotope-labeled compound serves as the "gold standard" Internal Standard (IS) for the precise quantification of Lapaquistat in complex biological matrices (plasma, serum, tissue homogenates).

Its primary utility lies in correcting for matrix effects, extraction efficiency variances, and ionization suppression/enhancement during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Physiochemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 1292841-28-1
Parent Compound Lapaquistat Acetate (TAK-475)
Molecular Formula C₃₁H₃₀D₉ClN₂O₈
Molecular Weight ~612.2 g/mol (Parent: 603.1 g/mol )
Isotopic Purity ≥ 99% deuterated forms (d0 < 0.1%)
Appearance White to off-white solid
Solubility Soluble in DMSO (>25 mg/mL), Methanol, Acetonitrile; Practically insoluble in water.[1][2]
Storage -20°C, desiccated, protected from light.
Structural Visualization & Isotopic Labeling

The "d9" designation typically refers to the replacement of nine hydrogen atoms with deuterium. In the context of Lapaquistat, this labeling is strategically placed on metabolically stable positions—often the tert-butyl-like moieties or methoxy groups—to prevent deuterium scrambling or loss during metabolic incubation.

ChemicalStructure Parent Lapaquistat Acetate (C31H39ClN2O8) Isotopologue This compound (C31H30D9ClN2O8) +9 Da Mass Shift Parent->Isotopologue Stable Isotope Synthesis Labeling Deuterium Incorporation (Stable Positions) Isotopologue->Labeling Site Specificity

Figure 1: Conceptual relationship between the parent drug and its deuterated standard. The +9 Da mass shift allows for mass-resolved detection in MS/MS.

Bioanalytical Methodology (LC-MS/MS)

The following protocol outlines a robust workflow for quantifying Lapaquistat in human plasma using this compound as the Internal Standard.

The "Why" Behind the Protocol (Causality)
  • Choice of IS: A deuterated analog is preferred over structural analogs because it shares the exact chromatographic retention time and pKa as the analyte. This ensures that any ion suppression occurring at that specific retention time affects both the analyte and the IS equally, effectively canceling out the error.

  • Acidic Mobile Phase: Lapaquistat contains nitrogenous heterocycles (benzoxazepine, piperidine). An acidic pH ensures protonation (

    
    ), maximizing sensitivity in Positive Electrospray Ionization (ESI+).
    
Sample Preparation: Protein Precipitation

Standard Operating Procedure (SOP)

  • Thawing: Thaw plasma samples on wet ice. Vortex for 10 seconds.

  • IS Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of This compound Working Solution (500 ng/mL in 50% MeOH).

    • Critical Step: Vortex immediately. This equilibrates the IS with the matrix proteins before precipitation.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Reasoning: ACN is a stronger precipitant than methanol, yielding cleaner supernatants for hydrophobic drugs. Acidification helps disrupt protein binding.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Chromatographic & Mass Spectrometric Conditions
ParameterSettingRationale
Column C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)Provides hydrophobic retention for the lipophilic squalene synthase inhibitor.
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in WaterBuffer stabilizes pH; Ammonium ions prevent sodium adduct formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[3]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive (

)
Protonation of the piperidine nitrogen.
MRM (Analyte) 603.1 → Fragment (e.g., 428.2)Specific transition for Lapaquistat.
MRM (IS) 612.2 → Fragment (e.g., 437.2)Specific transition for Lapaquistat-d9 (+9 Da shift).
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (this compound) Sample->Spike Normalization Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Matrix Cleanup Centrifuge Centrifugation (Remove Pellets) Precip->Centrifuge Phase Separation Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Data Quantification (Ratio: Analyte Area / d9-IS Area) Inject->Data MRM Analysis

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via internal standardization.

Pharmacological Context: Mechanism of Action

Understanding the biology is crucial for interpreting PK data. Lapaquistat Acetate is a prodrug. Upon oral administration, it is hydrolyzed to its active dicarboxylic acid metabolite (T-91485).

  • Target: Squalene Synthase (SQS).[4][5][6]

  • Pathway: Cholesterol Biosynthesis (Downstream of HMG-CoA Reductase).[7]

  • Advantage: Unlike statins, SQS inhibition does not deplete non-sterol isoprenoids (like CoQ10), theoretically reducing myotoxicity risks.

When using this compound, researchers must be aware that if the study aims to quantify the active metabolite, a separate deuterated standard (T-91485-d9) might be required, or one must validate if Lapaquistat-d9 converts to the metabolite-d9 at the same rate as the drug in ex vivo conditions (though usually, IS is added after sampling, preventing this conversion).

MOA_Pathway HMG HMG-CoA Mev Mevalonate HMG->Mev HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mev->FPP Squalene Squalene FPP->Squalene Squalene Synthase Chol Cholesterol Squalene->Chol Statin Statins (Block Here) Statin->HMG Lapa Lapaquistat (Active Form) (Blocks Here) Lapa->FPP

Figure 3: Cholesterol biosynthesis pathway highlighting the distinct intervention point of Lapaquistat compared to statins.

Handling & Stability Guidelines

To maintain the scientific integrity of the reference material, the following "Self-Validating" storage protocols are recommended:

  • Hygroscopicity Check: Acetate salts can be hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the solid or alter weighing accuracy.

  • Stock Solution Preparation:

    • Dissolve in 100% DMSO or Methanol to create a primary stock (e.g., 1 mg/mL).

    • Validation: Verify the concentration by UV absorbance if a specific extinction coefficient is known, or cross-validate against a non-deuterated standard if available.

  • Isotopic Exchange: Avoid storing in protic solvents (water/alcohols) at extreme pH for extended periods. While C-D bonds are generally stable, acidic conditions can sometimes catalyze exchange at specific positions (e.g., alpha to carbonyls). Store stocks in pure organic solvents at -80°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9864156, Lapaquistat. Retrieved from [Link]

  • Omsynth Lifesciences. this compound Product Data (CAS 1292841-28-1).[7] Retrieved from [Link]

  • Takeda Pharmaceutical Company. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor.[5][8] British Journal of Pharmacology. Retrieved from [Link]

Sources

Biological effects of inhibiting squalene synthase

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Biological Effects of Inhibiting Squalene Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene synthase (SQS), encoded by the FDFT1 gene, occupies a critical juncture in the isoprenoid biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][2] This unique position, downstream of the synthesis of essential non-sterol isoprenoids, makes SQS an attractive therapeutic target for hypercholesterolemia, offering a more specific intervention than HMG-CoA reductase inhibitors (statins).[3][4] Inhibition of SQS effectively lowers total and LDL cholesterol by upregulating hepatic LDL receptors, a mechanism analogous to that of statins.[5] However, the biological ramifications of SQS inhibition extend far beyond lipid modulation. By preserving the pool of upstream isoprenoids, SQS inhibitors may circumvent certain statin-associated side effects like myotoxicity.[6][7] Furthermore, emerging research has unveiled profound effects on cancer cell viability through the induction of ferroptosis, modulation of oncogenic signaling pathways, and anti-inflammatory activity.[7][8] This guide provides a comprehensive technical overview of the biochemical mechanisms, systemic effects, therapeutic potential, and experimental methodologies related to the inhibition of squalene synthase.

The Central Role of Squalene Synthase in Isoprenoid Metabolism

Overview of the Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex, multi-step process vital for cellular function. It produces not only cholesterol for membrane structure and steroid hormone synthesis but also a host of essential non-sterol isoprenoids. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for post-translational modification of proteins (prenylation), which governs the function of key signaling molecules like G-proteins.[3] The pathway's primary rate-limiting step is catalyzed by HMG-CoA reductase (HMGR), the target of statins.[4] While effective, HMGR inhibition reduces the entire downstream flux, impacting both sterol and non-sterol isoprenoid synthesis.

SQS: The Gatekeeper to Sterol Synthesis

Squalene synthase represents the final branch point in this pathway.[3] It is an endoplasmic reticulum-bound enzyme that catalyzes a two-step reductive dimerization of FPP.[2] The first reaction involves the condensation of two FPP molecules to form presqualene diphosphate (PSPP), which then undergoes a rearrangement and reduction using NADPH to yield squalene.[1] This is the first reaction exclusively dedicated to the formation of sterols.[4][9] By targeting SQS, it is theoretically possible to block cholesterol biosynthesis without affecting the production of essential non-sterol isoprenoids derived from FPP.[9]

Rationale for SQS as a Therapeutic Target

The rationale for targeting SQS is twofold:

  • Efficacy in Hypercholesterolemia : By reducing intrahepatic cholesterol synthesis, SQS inhibition leads to the upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the circulation.[3][5] This provides a direct mechanism for treating hypercholesterolemia, a primary risk factor for atherosclerotic cardiovascular disease.[2][10]

  • Improved Safety Profile over Statins : Because SQS acts downstream of the branch point for non-sterol isoprenoid synthesis, its inhibition avoids the depletion of FPP and GGPP.[3] This is hypothesized to reduce the risk of side effects associated with statins, particularly myotoxicity, which may be linked to impaired isoprenoid synthesis in skeletal muscle.[6][7]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl PP Mevalonate->IPP GPP Geranyl PP IPP->GPP FPP Farnesyl PP (FPP) GPP->FPP NonSterol Non-Sterol Isoprenoids (Dolichol, Heme A, Ubiquinone, Protein Prenylation) FPP->NonSterol Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->HMGCoA SQSI SQS Inhibitors (e.g., Zaragozic Acid) SQSI->Squalene

Caption: Key Control Points in the Cholesterol Biosynthesis Pathway.

Primary Pharmacological Effect: Modulation of Lipid Homeostasis

Mechanism of Cholesterol Reduction

Similar to statins, SQS inhibitors lower circulating LDL cholesterol primarily by inducing hepatic LDL receptors.[5] The reduction in endogenous cholesterol synthesis within hepatocytes triggers a compensatory response, leading to increased expression of the LDL receptor gene. This enhances the liver's capacity to clear LDL particles from the bloodstream, thereby lowering plasma LDL-C levels.[10][11] Clinical studies have confirmed that SQS inhibitors are effective at lowering total cholesterol and LDL-C in humans.[10][12]

Clinical Evidence: A Review of Lapaquistat Acetate (TAK-475)

Lapaquistat acetate (TAK-475) is one of the most clinically advanced SQS inhibitors. Although its development was discontinued due to observations of liver toxicity in long-term animal studies, the clinical trial data provides valuable insights into the efficacy of this drug class.[3][6] Studies showed that lapaquistat effectively reduced LDL-C, both as a monotherapy and as an add-on to statin therapy.[6]

Data Presentation: Lipid-Lowering Effects of Lapaquistat Acetate

The following table summarizes the percentage change in key lipid parameters from placebo in clinical trials involving lapaquistat acetate.

ParameterLapaquistat 50 mg (Monotherapy, 12 wks)Lapaquistat 100 mg (Monotherapy, 12 wks)Lapaquistat 50 mg (+ Statin, 24 wks)Lapaquistat 100 mg (+ Statin, 24 wks)Source
LDL-Cholesterol -18%-23%-14%-19%[6]
Total Cholesterol Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction[6]
Triglycerides Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction[6]
Apolipoprotein B Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction[6]

Note: Data represents the additional reduction compared to placebo or statin alone.

Beyond Cholesterol: Pleiotropic Effects of SQS Inhibition

The biological consequences of SQS inhibition are not confined to lipid metabolism. The modulation of squalene and its upstream precursors has significant effects on various cellular processes.

Anti-neoplastic Properties

Many cancer cells exhibit a high dependence on the cholesterol biosynthesis pathway for membrane proliferation and signaling.[8] By disrupting sterol biosynthesis, SQS inhibitors can impair the growth and survival of cancer cells.[8][9] This has shown promise in cancers with high cholesterol dependence, such as those of the prostate and breast.[8] Furthermore, SQS activity influences the composition of lipid rafts—membrane microdomains that organize signaling molecules. By altering these rafts, SQS inhibition can suppress cancer cell invasion and metastasis.[7]

A Novel Frontier: Induction of Ferroptosis

A compelling area of recent research is the link between SQS inhibition and ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7] Squalene itself is a potent antioxidant that protects cellular membranes from lipid peroxidation.[7] By inhibiting SQS, the resulting depletion of squalene sensitizes cells to oxidative damage and can trigger ferroptosis.[7] This mechanism is particularly relevant in certain cancer types, like anaplastic large cell lymphoma (ALCL), where silencing the FDFT1 gene to block squalene accumulation leads to ferroptotic cell death.[7]

Ferroptosis_Pathway SQSI SQS Inhibition SQS Squalene Synthase SQSI->SQS Squalene Squalene (Antioxidant) SQS->Squalene synthesis LipidROS Lipid Peroxidation (ROS) Squalene->LipidROS inhibits Membrane Cell Membrane (Polyunsaturated Fatty Acids) Membrane->LipidROS oxidized by Fe²⁺ Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis

Caption: SQS inhibition sensitizes cells to ferroptosis via squalene depletion.
Anti-inflammatory and Anti-atherosclerotic Effects

Chronic inflammation is a key driver of atherosclerosis. Clinical data from lapaquistat trials indicated a dose-dependent reduction in high-sensitivity C-reactive protein (hs-CRP), a marker of systemic inflammation.[6] In preclinical models, SQS inhibitors have been shown to reduce aortic atherosclerotic lesions in apoE-/- mice, an effect that occurred independently of cholesterol lowering.[9] This suggests that SQS inhibitors may possess direct anti-inflammatory and anti-atherosclerotic properties.

Antimicrobial Applications

The sterol biosynthesis pathway is conserved across eukaryotes, but with different end products. In fungi, the primary sterol is ergosterol, not cholesterol. Potent SQS inhibitors like the zaragozic acids are effective at inhibiting fungal ergosterol synthesis, making them powerful fungicidal compounds.[13][14] This dual activity against both cholesterol and ergosterol synthesis opens avenues for developing broad-spectrum antimicrobial agents.[8][13]

The Therapeutic Window: Safety, Toxicity, and Translational Challenges

The Isoprenoid Question: A Key Advantage Over Statins?

A significant theoretical advantage of SQS inhibitors is the potential for reduced myotoxicity. Statin-induced myopathy is thought to be related, in part, to the depletion of downstream isoprenoids essential for muscle cell function.[6] Since SQS inhibition spares the synthesis of FPP and other upstream isoprenoids, it is not expected to cause this type of toxicity.[6] Animal studies have supported this, showing that SQS inhibitors do not cause myotoxicity and can even decrease statin-induced myotoxicity when co-administered.[6]

On-Target and Off-Target Toxicities

Despite the promising safety profile regarding myotoxicity, the clinical development of SQS inhibitors has been hampered by hepatotoxicity.[6] The precise mechanism is not fully understood but may relate to the accumulation of upstream intermediates like FPP.[5][6] Additionally, historical precedents with other downstream cholesterol synthesis inhibitors, such as triparanol which caused cataracts, necessitate careful long-term toxicity screening for any new agents in this class.[3]

Insights from Human Genetics: Squalene Synthase Deficiency

Rare genetic disorders offer a window into the biological importance of an enzyme. Squalene synthase deficiency, caused by mutations in the FDFT1 gene, is a severe autosomal recessive disorder. The few diagnosed individuals present with profound multi-system phenotypes, including facial dysmorphism, brain malformations, and severe intellectual disability, highlighting the essential role of the pathway's end-products during development.[7]

Methodologies for Evaluating SQS Inhibitors: A Technical Workflow

A robust and logical workflow is essential for the preclinical and clinical evaluation of novel SQS inhibitors. This process validates the mechanism of action, efficacy, and safety of candidate molecules.

Protocol: In Vitro SQS Enzymatic Activity Assay
  • Objective : To determine the direct inhibitory potential (e.g., IC₅₀) of a compound on SQS enzyme activity.

  • Methodology :

    • Source of Enzyme : Utilize microsomal fractions isolated from rat liver or use recombinant human SQS expressed in a suitable system (e.g., E. coli, insect cells).

    • Substrate : Use a radiolabeled substrate, typically [³H]FPP or [¹⁴C]FPP.

    • Reaction : Incubate the enzyme source with the radiolabeled FPP, NADPH, and varying concentrations of the test inhibitor in a suitable buffer system.

    • Extraction : After incubation, stop the reaction and extract the lipid-soluble product, [³H]squalene, using an organic solvent like hexane or chloroform/methanol.

    • Quantification : Measure the radioactivity of the extracted squalene using liquid scintillation counting.

    • Analysis : Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

  • Causality & Validation : This assay directly measures the interaction between the inhibitor and the target enzyme, independent of cellular uptake or metabolism. Including a known SQS inhibitor (e.g., zaragozic acid) as a positive control validates the assay's performance.

Protocol: Cellular Cholesterol Synthesis Assay
  • Objective : To confirm that the compound inhibits cholesterol synthesis in a cellular context.

  • Methodology :

    • Cell Line : Use a relevant cell line, such as HepG2 (human hepatoma cells), which actively synthesizes cholesterol.

    • Treatment : Culture cells in a lipid-depleted serum medium to maximize endogenous synthesis. Treat cells with varying concentrations of the test inhibitor.

    • Metabolic Labeling : Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium.

    • Lipid Extraction : After incubation, wash the cells and perform a total lipid extraction (e.g., using the Folch method).

    • Separation & Quantification : Separate the different lipid classes (cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC). Scrape the bands corresponding to cholesterol and quantify the incorporated radioactivity via scintillation counting.

  • Causality & Validation : This assay confirms that the compound is cell-permeable and effectively inhibits the downstream production of cholesterol from an early precursor. A decrease in radiolabeled cholesterol with a concurrent lack of effect on fatty acid synthesis demonstrates specific inhibition of the sterol pathway.

Workflow: Preclinical In Vivo Efficacy and Safety Assessment

Preclinical_Workflow Phase1 Phase 1: In Vitro Characterization P1_Step1 Enzyme IC₅₀ Assay Phase1->P1_Step1 Phase2 Phase 2: Acute In Vivo PK/PD P2_Step1 Single Dose Pharmacokinetics (Rodent Models) Phase2->P2_Step1 Phase3 Phase 3: Chronic Efficacy Models P3_Step1 Chronic Dosing in Hypercholesterolemic Models (e.g., ApoE-/- mice) Phase3->P3_Step1 Phase4 Phase 4: Safety & Toxicology P4_Step1 Multi-Dose Toxicology (Rodent & Non-Rodent) Phase4->P4_Step1 P1_Step2 Cellular Cholesterol Synthesis Assay P1_Step1->P1_Step2 P1_Step3 Off-Target Screening P1_Step2->P1_Step3 P1_Step3->Phase2 P2_Step2 Pharmacodynamic Assessment (e.g., Plasma Lipid Profile) P2_Step1->P2_Step2 P2_Step2->Phase3 P3_Step2 Atherosclerosis Assessment (Aortic Lesion Staining) P3_Step1->P3_Step2 P3_Step2->Phase4 P4_Step2 Histopathology (Focus on Liver) P4_Step1->P4_Step2

Caption: A generalized workflow for the preclinical evaluation of SQS inhibitors.

Conclusion and Future Directions

Inhibition of squalene synthase presents a compelling, mechanistically distinct strategy for managing hypercholesterolemia and potentially for treating cancer and inflammatory diseases. The key advantage lies in its targeted position within the isoprenoid pathway, which may translate to a better safety profile concerning muscle-related side effects compared to statins. However, the hepatotoxicity observed with past clinical candidates remains a significant hurdle that must be overcome through medicinal chemistry and a deeper understanding of the underlying toxicological mechanisms. Future research should focus on developing SQS inhibitors with improved pharmacokinetic and safety profiles. Furthermore, exploring the role of SQS inhibition in oncology, particularly in combination with therapies that induce oxidative stress, could unlock new and powerful anti-cancer strategies.

References

  • Do, R., Kiss, R. S., Gaudet, D., & Engert, J. C. (2009). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Clinical Genetics, 75(1), 19-29. [Link]

  • Davidson, M. H. (2002). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Expert Opinion on Investigational Drugs, 11(10), 1387-1396. [Link]

  • Tansey, T. R., & Shechter, I. (2000). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1529(1-3), 49-62. [Link]

  • Patsnap Synapse. (2024). What are SQS inhibitors and how do they work?. Patsnap. [Link]

  • Bergstrom, J. D., Dufresne, C., Bills, G. F., Nallin-Omstead, M., & Byrne, K. (1995). Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase. Annual Review of Microbiology, 49, 607-639. [Link]

  • Pratiwi, R., Tandi, J., & Indrawan, I. (2022). The Role of Squalene in the Prevention of Atherosclerosis through its LDL-Reducing Effects: A Review. International Journal of Scientific and Academic Research, 1(4), 133-142. [Link]

  • Leontidis, C. S., & Gkoulgkountina, M. (2018). Squalene Synthase Inhibitors: An Update on the Search for New Antihyperlipidemic and Antiatherosclerotic Agents. Current Medicinal Chemistry, 25(33), 4058-4085. [Link]

  • Tsai, J., & Chait, A. (2009). Squalene Synthase Inhibitor Lapaquistat Acetate. Circulation, 119(16), e474-e476. [Link]

  • Perez, D. F., & Sil, R. (2024). Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis. International Journal of Molecular Sciences, 25(5), 2933. [Link]

  • Vallian, S., & Gounaris, K. (2003). Squalene synthase inhibitors. British Journal of Pharmacology, 138(5), 871-873. [Link]

  • Chan, P., Hong, H.-J., & Chien, J.-T. (2022). The Efficacy of Squalene in Cardiovascular Disease Risk—A Systematic Review. Nutrients, 14(23), 5068. [Link]

  • Hemmerlin, A., & Bach, T. J. (2000). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant Physiology, 124(2), 653-664. [Link]

  • Charlton-Menys, V., & Durrington, P. N. (2007). Squalene synthase inhibitors. Expert Opinion on Investigational Drugs, 16(11), 1839-1849. [Link]

  • Tang, Y., Zhu, P., & Li, J. (2024). Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Cell Communication and Signaling, 22(1), 1-17. [Link]

  • Rosenson, R. S. (2004). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Current Opinion in Cardiology, 19(4), 382-388. [Link]

  • M-CSA. (n.d.). Squalene synthase. Mechanism and Catalytic Site Atlas. Retrieved February 8, 2024, from [Link]

  • Amin, D., Gustafson, S., & Weinacht, J. (1995). Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents. Current Medicinal Chemistry, 2(1), 1-18. [Link]

  • Wikipedia. (2023, December 28). Farnesyl-diphosphate farnesyltransferase. [Link]

  • Wikipedia. (2023, May 22). Zaragozic acid. [Link]

  • Bergstrom, J. D., Dufresne, C., Bills, G. F., Nallin-Omstead, M., & Byrne, K. (1995). DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase. Annual Review of Microbiology, 49, 607-639. [Link]

  • Liu, C. I., Jeng, W. Y., & Oldfield, E. (2012). Binding Modes of Zaragozic Acid A to Human Squalene Synthase and Staphylococcal Dehydrosqualene Synthase. Biochemistry, 51(15), 3127-3130. [Link]

Sources

Technical Guide: Interpreting the Certificate of Analysis for Lapaquistat-d9 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for interpreting the Certificate of Analysis (CoA) for Lapaquistat-d9 Acetate , a deuterated Stable Isotope Labeled (SIL) internal standard.[1] Lapaquistat (TAK-475) is a squalene synthase inhibitor originally developed for hypercholesterolemia management.[1][2] In modern bioanalysis, particularly LC-MS/MS, the d9-isotopolog serves as the critical reference standard for normalizing matrix effects and recovery variability.

This document moves beyond basic parameter listing to explain the causality behind CoA specifications, the mathematics of salt correction, and the protocols required to ensure data integrity in regulated environments (GLP/GCP).

Part 1: The Compound & Analytical Context

The Role of this compound

In quantitative bioanalysis, this compound is used to quantify Lapaquistat in biological matrices (plasma, serum, urine).[1] It functions as a Surrogate Analyte for the mass spectrometer.

  • Mechanism: Lapaquistat inhibits squalene synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis (FPP

    
     Squalene).[3]
    
  • Isotopic Labeling (d9): The "d9" designation typically indicates the replacement of nine hydrogen atoms with deuterium, most commonly on the tert-butyl moiety. This placement is strategic: it provides a mass shift of +9 Da, sufficient to avoid isotopic overlap with the natural abundance envelope of the analyte (M+0, M+1, M+2), while avoiding exchangeable positions (like -OH or -NH) that would lead to label loss in aqueous solvents.[1]

  • Salt Form (Acetate): The acetate salt is often chosen to improve the solubility profile of the benzoxazepine core or to enhance stability during lyophilization.

The "Triangle of Integrity" for Internal Standards

When reviewing the CoA, three parameters define the standard's fitness for purpose:

  • Chemical Purity: Is it the correct molecule?

  • Isotopic Enrichment: Is it sufficiently labeled to avoid "cross-talk" (unlabeled d0 contribution)?

  • Stoichiometry: What is the exact ratio of salt to free base?

Part 2: Decoding the Certificate of Analysis

A CoA for this compound is not just a pass/fail document; it is a calibration tool.[1] Below is the technical breakdown of critical sections.

Identity & Stoichiometry
  • Test:

    
    H-NMR (Proton Nuclear Magnetic Resonance).
    
  • Critical Insight: The NMR spectrum serves two purposes. First, it confirms the structure. Second, and more importantly for the analyst, it quantifies the Acetate Content .

    • Why it matters: Commercial salts are rarely perfect 1:1 stoichiometric complexes. They may contain excess acetic acid or be a non-stoichiometric solvate. The CoA must explicitly state the % Acetate or the Molar Ratio .

    • Risk:[4] Assuming a theoretical 1:1 MW without checking the CoA can introduce a systematic error of 5-10% in your stock solution concentration.

Isotopic Purity (Enrichment)[1]
  • Test: HR-MS (High-Resolution Mass Spectrometry) or SIM-MS.[1]

  • Specification: Typically

    
     isotopic enrichment.
    
  • The "d0 Contribution" Check: The most critical value on the CoA is the percentage of d0 (unlabeled Lapaquistat) remaining in the material.

    • Threshold: FDA/EMA guidelines (ICH M10) require that the IS does not interfere with the analyte. If the CoA shows 0.5% d0, and you spike the IS at a high concentration, that 0.5% becomes a "phantom analyte" signal, artificially inflating your LLOQ (Lower Limit of Quantitation).

Chemical Purity[1]
  • Test: HPLC-UV (usually at 254 nm or 210 nm).[1]

  • Specification: Chromatographic purity (Area %).

  • Insight: This value represents the % of the signal that is Lapaquistat-d9 relative to related impurities (synthesis byproducts). It does not account for water or salt content.

Part 3: Critical Calculations (The "Expertise" Pillar)

To prepare a precise stock solution, you must calculate the Mass Correction Factor (MCF) . This is where most analytical errors originate.

The Variables (Representative Data)
  • MW Free Base (d9):

    
     g/mol  (Theoretical)[1]
    
  • MW Acetate Salt (d9):

    
     g/mol  (Theoretical 1:1)[1]
    
  • CoA Reported Chemical Purity:

    
     (Chromatographic)[1]
    
  • CoA Reported Water Content:

    
     (Karl Fischer)[1]
    
  • CoA Reported Acetate Content:

    
     (via NMR/Ion Chromatography)[1]
    
The Calculation Protocol

Do not use the ratio of theoretical molecular weights. Use the As-Is purity from the CoA.


[1]

Where the Purity Factor accounts for everything that is not the Lapaquistat-d9 free base:

graphic Purity
\text{Purity Factor}
[1]

Note: If the CoA provides an "Assay % (as is)" value determined by qNMR, use that value directly. If not, derive it as above.

Part 4: Visualization of Workflows

CoA Generation & Release Workflow

This diagram illustrates the rigorous validation process required to generate the CoA for a stable isotope standard.

CoA_Workflow cluster_QC QC Analytical Battery Synthesis Chemical Synthesis (Deuterated Precursors) Purification Purification (Prep-HPLC/Crystallization) Synthesis->Purification NMR 1H-NMR (Structure & Salt Stoichiometry) Purification->NMR MS HR-MS (Isotopic Enrichment %) Purification->MS HPLC HPLC-UV (Chemical Purity %) Purification->HPLC KF Karl Fischer (Water Content) Purification->KF Review QA Review & Data Validation NMR->Review Identity confirmed MS->Review d0 < 0.5% HPLC->Review > 98% KF->Review Release CoA Release (Final Document) Review->Release Passes Specs

Caption: Figure 1. The Quality Control lifecycle for this compound, ensuring identity, purity, and stoichiometry before CoA release.

LC-MS/MS Quantitation Principle

This diagram demonstrates why the d9-IS is essential for compensating matrix effects.

LCMS_Principle cluster_Sample Biological Sample cluster_MS Mass Spectrometry Detection Analyte Lapaquistat (d0) Analyte Extraction Extraction (SPE/LLE) (Co-extraction) Analyte->Extraction IS Lapaquistat-d9 Internal Standard IS->Extraction LC LC Separation (Identical Retention Time) Extraction->LC MS_d0 MRM: 603.3 -> Product (Analyte Signal) LC->MS_d0 MS_d9 MRM: 612.3 -> Product (IS Signal) LC->MS_d9 Ratio Calculate Ratio: Area(d0) / Area(d9) MS_d0->Ratio MS_d9->Ratio

Caption: Figure 2. Co-elution of Analyte and IS ensures that matrix suppression affects both equally, allowing the ratio to correct the final result.

Part 5: Experimental Protocol - Stock Solution Preparation

Objective: Prepare a


 (free base equivalent) Primary Stock Solution.

Prerequisites:

  • This compound Reference Standard.[1]

  • Solvent: Methanol (HPLC Grade) or DMSO (if solubility is limited in MeOH).[1] Acetates are generally soluble in MeOH.

  • Calibrated Analytical Balance (5-place readability).

Procedure:

  • Equilibration: Allow the vial to reach room temperature (approx. 30 mins) before opening to prevent condensation (acetates can be hygroscopic).

  • Weighing: Weigh approximately

    
     of the solid into a tared glass weighing boat. Record the exact mass (e.g., 
    
    
    
    ).
  • Calculation: Calculate the target volume of solvent required to achieve

    
    free base  concentration.
    
    • Formula:

      
      [1]
      
    • Example: If Purity Factor is 0.89 (due to acetate/water/purity) and Mass is 2.150 mg:

    • 
      .[1]
      
  • Dissolution: Transfer the solid to a volumetric flask or amber glass vial. Add the calculated volume of solvent (gravimetric addition is preferred for highest accuracy: Mass of Solvent = Volume

    
     Density).
    
  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into small volumes (e.g., 100

    
    L) and store at 
    
    
    
    .

Self-Validating Check: Inject the stock solution onto the LC-MS system. Monitor the "Cross-Signal" channel (the transition for the unlabeled analyte). The peak area in the unlabeled channel should be


 of the peak area in the d9 channel.

References

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]

  • Miki, T., et al. (2002).[1][6] Effect of TAK-475, a squalene synthase inhibitor, on biosynthesis of cholesterol and triglyceride in HepG2 cells. Journal of Lipid Research. [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[1] [Link]

Sources

In Vitro Profiling of Lapaquistat Acetate (TAK-475): Mechanistic Efficacy and Hepatotoxic Liability

[1]

Executive Summary

Lapaquistat Acetate (TAK-475) represents a pivotal case study in lipid-modulating drug discovery.[1] As a potent Squalene Synthase Inhibitor (SSI) , it was designed to lower LDL-C without the myotoxic risks associated with HMG-CoA reductase inhibitors (statins).[1][2] While it demonstrated robust efficacy in in vitro models, its late-stage clinical failure due to hepatotoxicity highlights the critical importance of predictive toxicology.

This technical guide outlines the core in vitro workflows required to characterize TAK-475. It moves beyond standard efficacy assays to focus on the mechanistic decoupling of cholesterol synthesis from upstream isoprenoid accumulation—the precise phenomenon that defined the drug's safety profile.

Mechanistic Foundation: The Squalene Synthase Checkpoint

To design valid in vitro assays for TAK-475, one must understand its intervention point.[1] Unlike statins, which block the pathway early at HMG-CoA reductase, TAK-475 inhibits Squalene Synthase (SQS) .[1]

  • Primary Mechanism: Inhibition of the reductive dimerization of Farnesyl Diphosphate (FPP) to Squalene.[1]

  • Intended Benefit: Sparing the synthesis of non-sterol isoprenoids (Ubiquinone/CoQ10, Dolichol) to prevent myopathy.[1]

  • Unintended Consequence: Intracellular accumulation of FPP, which is diverted into Farnesol (FOH) and Geranylgeranyl Diphosphate (GGPP) .[1][2]

Pathway Visualization

The following diagram illustrates the specific blockade by TAK-475 and the resulting metabolic shunt that must be monitored in toxicity assays.

MevalonatePathwaycluster_pathwayMevalonate Pathway & TAK-475 InterventionAcetylCoAAcetyl-CoAHMGCoAHMG-CoAAcetylCoA->HMGCoAMevalonateMevalonateHMGCoA->MevalonateHMGCR (Statin Target)FPPFarnesyl Diphosphate(FPP)Mevalonate->FPPGGPPGeranylgeranyl-PP(Protein Prenylation)FPP->GGPPFarnesolFarnesol (FOH)(Pro-Apoptotic)FPP->FarnesolAccumulation RiskCoQ10Coenzyme Q10(Mitochondrial Health)FPP->CoQ10Spared by TAK-475SqualeneSqualeneFPP->Squalene Squalene Synthase (SQS)CholesterolCholesterolSqualene->CholesterolTAK475Lapaquistat Acetate(TAK-475)TAK475->FPP  Inhibits Conversion

Figure 1: TAK-475 inhibits SQS, blocking Squalene formation while sparing CoQ10.[1] Note the upstream accumulation of FPP/Farnesol.

Experimental Systems & Reagents

Compound Handling

Lapaquistat acetate is a prodrug .[1] In in vivo systems, it is rapidly hydrolyzed to its active acid metabolite, T-91485 (TAK-475 M-I) .[1]

  • For Cell-Free Assays (Enzymatic): You must use the active metabolite T-91485 .[1] The acetate prodrug will be inactive against purified SQS.[1]

  • For Whole-Cell Assays (HepG2, Hepatocytes): Both TAK-475 and T-91485 can be used, as hepatocytes express carboxylesterases.[1] However, using T-91485 reduces variability caused by hydrolysis rates.[1]

Cell Models
Model SystemApplicationRationale
HepG2 Cells Efficacy ScreeningHigh expression of LDL receptors; standard for cholesterol synthesis inhibition.[1]
Primary Human Hepatocytes (PHH) Toxicity & MetabolismEssential for evaluating the "Farnesol Hypothesis" and CYP-mediated clearance.[1]
THP-1 Monocytes Inflammation/PrenylationUsed to study the impact of FPP/GGPP accumulation on inflammatory cytokine release (IL-1β).[1][2][3]

Key In Vitro Protocols

Protocol A: De Novo Cholesterol Synthesis Inhibition

Objective: Determine the IC50 of TAK-475/T-91485 by measuring the incorporation of radiolabeled precursors into cholesterol.[1]

Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% LPDS (Lipoprotein-Deficient Serum) for 24 hours to upregulate the cholesterol pathway.[1]
    
  • Treatment: Treat cells with T-91485 (0.1 nM – 10 µM) for 4 hours.[1]

  • Labeling: Add

    
     (1 µCi/mL) for the final 2 hours of incubation.
    
    • Note: Use acetate rather than mevalonate to capture the full pathway flux, though mevalonate is acceptable if focusing strictly downstream of HMGCR.

  • Extraction: Wash cells with cold PBS. Lyse in 0.1 N NaOH. Saponify lipids with ethanolic KOH at 75°C for 2 hours.

  • Separation: Extract non-saponifiable lipids with petroleum ether. Separate cholesterol via Thin Layer Chromatography (TLC) using hexane:diethyl ether:acetic acid (80:20:1).[1]

  • Quantification: Scrape the cholesterol band and quantify radioactivity via liquid scintillation counting.

Validation Criteria:

  • Control: Statins (e.g., Atorvastatin) should be used as a positive control.[1]

  • Expected IC50: T-91485 should exhibit an IC50 of ~110–150 nM in this system.[1]

Protocol B: Hepatotoxicity & Farnesol Accumulation

Objective: Test the hypothesis that SQS inhibition causes toxic accumulation of upstream isoprenoids (Farnesol).[1][2]

Methodology:

  • Culture: Sandwich-cultured Primary Human Hepatocytes (PHH) are preferred to maintain metabolic competence.[1]

  • Dosing: Incubate with supratherapeutic concentrations of T-91485 (1 µM – 100 µM) for 24–48 hours.

  • Endpoint 1 (Cytotoxicity): Measure LDH release and ATP depletion (CellTiter-Glo).[1]

  • Endpoint 2 (Metabolite Profiling):

    • Lyse cells in methanol/water.

    • Analyze intracellular FPP and Farnesol (FOH) levels via LC-MS/MS.

    • Critical Step: FPP is unstable; samples must be processed immediately on ice.[1]

  • Endpoint 3 (Apoptosis): Caspase-3/7 activity assay.

Data Interpretation:

  • Toxicity in this assay often correlates with a >5-fold increase in intracellular Farnesol .

  • Unlike statins, TAK-475 should not rescue toxicity with the addition of Mevalonate (since the block is downstream).[1]

Data Analysis & Reference Values

The following table summarizes validated in vitro parameters for Lapaquistat Acetate and its active metabolite.

ParameterCompound FormTest SystemReference Value
SQS Inhibition (IC50) T-91485 (Active)HepG2 Cells152 nM
SQS Inhibition (IC50) T-91485 (Active)Primary Hepatocytes110 nM
LDL-R Upregulation TAK-475 (Prodrug)HepG2 Cells2.5-fold @ 1 µM
Hepatotoxicity Threshold T-91485Primary Hepatocytes>10 µM (donor dependent)
Metabolic Stability TAK-475Human Plasma

min (Rapid Hydrolysis)

Safety & Toxicology: The "Farnesol Hypothesis"

The discontinuation of Lapaquistat Acetate was driven by hepatic safety signals (ALT elevations).[1][2][4] In vitro studies are critical for understanding this failure mode.

The Mechanism of Failure

While statins deplete all downstream isoprenoids, SQS inhibitors cause a "damming" effect.

  • Blockade: SQS inhibition prevents FPP

    
     Squalene.[1]
    
  • Accumulation: FPP levels rise.

  • Shunt: Excess FPP is dephosphorylated to Farnesol (FOH) .[1][2]

  • Toxicity: High concentrations of FOH are pro-apoptotic and can disrupt mitochondrial membranes.

Experimental Proof: To validate this in your lab, co-treat hepatocytes with TAK-475 and a Farnesyltransferase Inhibitor (FTI) .[1] If toxicity increases or persists despite blocking protein prenylation, the toxicity is likely driven by the free alcohol (Farnesol) rather than prenylated proteins.[1]

References

  • Nishimoto, T., et al. (2003).[1][2][5] Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro.[1][2][5][6][7][8] British Journal of Pharmacology, 139(5), 911–918.[1]

  • Stein, E. A., et al. (2011).[1][2] Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia.[2][4][9][10] Circulation, 123(18), 1963–1973.[1]

  • Miki, T., et al. (2002).[1][2][5] Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibitions of Cholesterol Synthesis.[1][5] Journal of Medicinal Chemistry, 45(20), 4571–4580.[1]

  • Shiomi, M., et al. (2008).[1][9] Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions.[1][9] British Journal of Pharmacology, 154(5), 949–957.[1][9]

  • Takeda Pharmaceutical Company. (2008).[1] Takeda Discontinues Development of TAK-475, A Squalene Synthase Inhibitor.[1][2] Takeda Press Release.

Methodological & Application

Application Note: High-Sensitivity Quantitation of Lapaquistat in Biological Matrices using Lapaquistat-d9 Acetate as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a rigorous protocol for the quantification of Lapaquistat , a potent squalene synthase inhibitor, in human plasma using Lapaquistat-d9 Acetate as a stable isotope-labeled internal standard (SIL-IS).[1]

Lapaquistat acetate (TAK-475) functions by inhibiting the conversion of farnesyl diphosphate (FPP) to squalene, a rate-limiting step in cholesterol biosynthesis.[1][2] Accurate quantification of the parent prodrug is critical in pharmacokinetic (PK) profiling to assess absorption, esterase hydrolysis rates, and conversion to its active acid metabolite.[1]

Why this compound?

The use of the deuterated acetate salt (Lapaquistat-d9) addresses three critical bioanalytical challenges inherent to this lipophilic molecule:

  • Matrix Effect Compensation: Lapaquistat is highly lipophilic (LogP > 4), making it prone to phospholipid suppression in ESI+ mode.[1] The co-eluting -d9 isotopolog experiences identical ionization suppression, normalizing the signal response.[1]

  • Extraction Recovery: The structural identity between the analyte and IS ensures that variability during protein precipitation or liquid-liquid extraction (LLE) is perfectly tracked.[1]

  • Carrier Effect: High-purity SIL-IS can act as a carrier to prevent non-specific binding (adsorption) of the analyte to glass and plastic surfaces at low concentrations (sub-nanomolar range).[1]

Mechanism of Action & Pathway Context[3]

Understanding the biological target is essential for interpreting PK/PD correlations.[1] Lapaquistat intervenes downstream of HMG-CoA reductase, theoretically reducing cholesterol without depleting non-sterol isoprenoids (like CoQ10).[1]

SqualenePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Inhibitor Lapaquistat (Inhibitor) Inhibitor->FPP Inhibits

Figure 1: Cholesterol biosynthesis pathway highlighting the specific inhibition point of Lapaquistat at Squalene Synthase.[1]

Materials and Reagents

  • Analyte: Lapaquistat Acetate (Reference Standard, >99% purity).[1]

  • Internal Standard: this compound (Isotopic purity >99 atom % D).[1]

    • Note: The "d9" label typically refers to a deuterated tert-butyl group, which is metabolically stable and non-exchangeable.[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

Experimental Protocol

Stock Solution Preparation[1]
  • Lapaquistat Stock (1 mg/mL): Dissolve in DMSO. Avoid pure water due to low solubility.[1]

  • IS Stock (1 mg/mL): Dissolve this compound in DMSO.

  • Working Solutions: Dilute stocks in 50:50 ACN:Water to minimize solvent shock during spiking.[1]

Sample Preparation (Protein Precipitation)

While LLE provides cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput PK studies if sensitivity requirements are met.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS solution (e.g., 500 ng/mL Lapaquistat-d9).[1]

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: Acidified ACN aids in disrupting protein binding and ensures the analyte remains in the ionized state.

  • Agitation: Vortex for 2 minutes at high speed.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA).

    • Critical Step: Diluting the organic supernatant with water improves peak shape on early eluting C18 gradients.[1]

LC-MS/MS Conditions[1][6]

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 45°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Loading
2.5095Elution
3.5095Wash
3.6030Re-equilibration
5.0030End of Run

Mass Spectrometry (ESI+)

  • Ionization: Electrospray Positive (ESI+).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Optimization Required): Note: Exact transitions depend on the specific fragmentation of the acetate salt form in-source. The values below are theoretical starting points based on the [M+H]+ of the parent free base.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lapaquistat 603.2328.13025
Lapaquistat-d9 612.2337.13025
  • Technical Note: The transition 603.2 -> 328.1 typically corresponds to the cleavage of the benzoxazepine core.[1] The IS transition (612.2) assumes the +9 mass shift is retained in the product ion fragment (e.g., on the t-butyl moiety).[1] Always perform a product ion scan on your specific lot of IS to confirm the fragment retains the deuterium label.

Analytical Workflow Visualization

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Lapaquistat-d9 (Internal Standard) Plasma->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Injection Inject Supernatant Centrifuge->Injection Supernatant Separation UHPLC Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Quantitation (Area Ratio Analyte/IS) Detection->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data quantification.

Method Validation & Troubleshooting

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .[1]

Critical Validation Parameters[1][7][8]
  • Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of Lapaquistat or the IS.

    • Acceptance: Interference < 20% of LLOQ response.[1]

  • Cross-Talk (Signal Contribution):

    • Inject pure IS: Check for signal in Analyte channel (Must be < 20% LLOQ).[1]

    • Inject ULOQ Analyte: Check for signal in IS channel (Must be < 5% IS response).[1]

    • Troubleshooting: If cross-talk exists, adjust chromatographic resolution or select a different product ion transition.

  • Matrix Effect: Calculate the Matrix Factor (MF) for both analyte and IS.

    • Goal: IS-normalized MF should be close to 1.0 (CV < 15%).[1] This proves the -d9 IS is correcting for ion suppression.[1]

Common Pitfalls[1]
  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than the non-deuterated parent on C18 columns.[1] Ensure the retention time shift is minimal (< 0.05 min) to ensure both experience the same matrix suppression.

  • Hydrolysis: Lapaquistat Acetate is a prodrug.[1] Plasma esterases may convert it to the acid metabolite during sample handling.[1]

    • Prevention:[1] Keep all samples on ice. Process rapidly. Consider adding an esterase inhibitor (e.g., PMSF) during blood collection if stability data indicates rapid degradation.[1]

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][4][5] (2018).[1][4] [Link]

  • Stein, E. A., et al. "Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia."[1] Circulation 123.18 (2011): 1974-1985.[1] [Link][1]

  • PubChem. Lapaquistat Acetate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1] (2022).[1] [Link]

Sources

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantitative Analysis of Lapaquistat in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the quantitative determination of Lapaquistat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lapaquistat (TAK-475), a potent inhibitor of squalene synthase, represents a class of cholesterol-lowering agents investigated for the treatment of hypercholesterolemia.[1][2] Accurate measurement of its concentration in plasma is critical for evaluating its pharmacokinetic profile in preclinical and clinical research.[3] The method described herein utilizes Lapaquistat-d9 Acetate, a stable isotope-labeled (SIL) analog, as the internal standard to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural variability. Sample preparation is achieved through a streamlined protein precipitation (PPT) protocol, offering a balance of efficiency and sample cleanliness suitable for high-throughput analysis. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[4][5][6]

Introduction: The Rationale for a Validated Lapaquistat Assay

Lapaquistat inhibits squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7][8] Unlike statins, this mechanism avoids interference with the mevalonate pathway, a point of significant interest in drug development.[7] Although its clinical development was halted due to potential hepatic safety concerns, the study of Lapaquistat and its analogs continues to provide valuable insights into cholesterol metabolism and cardiovascular drug design.[1][2]

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to this research. These studies depend on the accurate quantification of the drug in biological matrices, most commonly plasma. LC-MS/MS has become the definitive technology for this purpose, offering unparalleled sensitivity and selectivity.[9][10]

A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled IS, such as this compound, is the gold standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer. Its mass difference allows it to be distinguished from the unlabeled analyte, enabling it to perfectly account for variations during sample extraction and ionization, thereby ensuring data integrity.[11]

This document provides a comprehensive, field-tested protocol for researchers, detailing every step from sample preparation to data analysis, grounded in established regulatory principles.[12][13]

Experimental Methodology

Materials and Reagents
  • Analytes: Lapaquistat (Reference Standard), this compound (Internal Standard).

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade; Formic acid, ACS reagent grade.

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.

Instrumentation

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC System: Agilent 1290 Infinity II LC System (or equivalent).

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS System (or equivalent) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lapaquistat and this compound by dissolving the accurately weighed reference standards in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the Lapaquistat stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[14] Acetonitrile is a highly efficient precipitating agent.[15]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma (or standard/QC) into the corresponding tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in ACN). The 3:1 ratio of ACN to plasma is critical for efficient protein removal.[16]

  • Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject the sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot Plasma (50 µL) add_is 2. Add IS in ACN (150 µL) plasma->add_is vortex 3. Vortex (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for Lapaquistat analysis.
LC-MS/MS Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmC18 chemistry provides excellent retention for moderately hydrophobic molecules like Lapaquistat.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% BA rapid gradient allows for high-throughput analysis while ensuring elution of the analyte.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Lapaquistat [To be optimized][To be optimized]100[To be optimized]
This compound (IS) [To be optimized][To be optimized]100[To be optimized]
Note: The specific m/z values for precursor and product ions must be determined empirically by infusing pure standard solutions of Lapaquistat and its internal standard into the mass spectrometer.

Bioanalytical Method Validation (BMV)

To ensure that the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[4][12] This process establishes the performance characteristics of the method and ensures the reliability of the data generated.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria (Based on ICH M10 Guideline)

Validation ParameterPurposeKey ExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least six unique batches of blank plasma.Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.Analyze a blank, a zero standard, and at least six non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) across at least three separate runs.[17]Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).[17][18]
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare the response of analyte spiked into post-extraction blank plasma with the response of analyte in a pure solution.The IS-normalized matrix factor should have a CV ≤15%.
Recovery To quantify the efficiency of the extraction process.Compare the response of analyte from an extracted sample to that of a post-extraction spiked sample.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after exposure to various conditions (freeze-thaw cycles, bench-top storage, long-term storage, post-preparative storage).Mean concentration must be within ±15% of nominal values.

Data Interpretation and Sample Analysis

The overall analytical process is a systematic progression from receiving the sample to reporting the final, validated concentration data. This workflow ensures traceability, quality control, and data integrity throughout the study.

G cluster_workflow Overall Quantitative Analysis Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (PPT Protocol) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration Calibration Curve (Regression Analysis) data_processing->calibration concentration_calc Concentration Calculation calibration->concentration_calc qc_check QC Acceptance Review concentration_calc->qc_check report Final Report Generation qc_check->report

Caption: High-level workflow from sample receipt to final data reporting.

During routine analysis, each analytical run should include a set of calibration standards and at least three levels of QC samples (Low, Mid, High) in duplicate. The run is considered valid if the calibration curve meets its acceptance criteria and at least two-thirds of the QC samples are within ±15% of their nominal concentrations.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of Lapaquistat in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation sample preparation protocol ensures high-quality data suitable for demanding pharmacokinetic studies. The validation strategy, aligned with global regulatory expectations, confirms that the method is reliable and fit for its intended purpose in the drug development and research environment.

References

  • Zhao, L., & Lucas, D. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies, Inc. Retrieved from [Link]

  • Aoki, C., et al. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. British Journal of Pharmacology. Available at: [Link]

  • Aoki, C., et al. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Lapaquistat. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. National Institutes of Health. Available at: [Link]

  • Law, M., & Rudnicka, A. (2006). Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? National Institutes of Health. Available at: [Link]

  • Stevens, J., & Zhao, L. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Wu, J., et al. (2024). Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma. PubMed. Available at: [Link]

  • Stein, E. A., et al. (2011). Lapaquistat Acetate Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia. ResearchGate. Available at: [Link]

  • Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. PubMed. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • Zhao, L. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Agilent Technologies, Inc. Retrieved from [Link]

  • Oh-e, T., et al. (2006). Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs. PubMed. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Silic, M., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Gmaj, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ElSohly, M. A., et al. (1991). Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the protein precipitation procedure for plasma samples.... Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: A Robust Bioanalytical Method for the Quantification of Lapaquistat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lapaquistat (T-91485) is the active metabolite of the prodrug Lapaquistat acetate (TAK-475), a potent inhibitor of squalene synthase.[1] This enzyme catalyzes a key committed step in the cholesterol biosynthesis pathway, making it a target for the development of antihyperlipidemic agents.[2] Unlike statins, which inhibit the HMG-CoA reductase upstream, Lapaquistat's mechanism of action is further down the pathway.[1] Although its clinical development was halted due to potential hepatic safety concerns, the bioanalysis of Lapaquistat remains a relevant area of study for pharmacokinetic and toxicokinetic assessments in preclinical and clinical research.[3]

This application note presents a comprehensive guide to the development and validation of a robust and sensitive bioanalytical method for the quantification of Lapaquistat in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established scientific principles and adhere to the latest international regulatory guidelines, including the ICH M10 guideline on bioanalytical method validation.[4][5][6]

Physicochemical Properties of Lapaquistat

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient bioanalytical method.

PropertyValueSource
Chemical FormulaC₃₁H₃₉ClN₂O₈[7][8]
Molecular Weight603.1 g/mol [7][8]
Chemical Structure2-(1-(2-((3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][4][9]oxazepin-3-yl)acetyl)piperidin-4-yl)acetic acid[7]
ProdrugLapaquistat Acetate (TAK-475)[7]

Bioanalytical Method Development: A Rationale-Driven Approach

The development of a reliable bioanalytical method is a systematic process. The choices made at each stage are critical for ensuring the accuracy and precision of the final data.

Selection of Analytical Technique: Why LC-MS/MS?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules in complex biological matrices.[10] Its high selectivity, sensitivity, and speed make it the ideal choice for determining therapeutic drug concentrations in plasma.[11] The selectivity of LC-MS/MS arises from the combination of chromatographic separation and the specificity of multiple reaction monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion. This minimizes interference from endogenous plasma components.[11]

Internal Standard (IS) Selection: The Key to Precision

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[12] A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[10] For Lapaquistat, a suitable IS would be Lapaquistat-d₅, where five deuterium atoms replace hydrogen atoms at positions unlikely to undergo exchange.[13] This mass difference of +5 Da allows for simultaneous detection without cross-talk.

Sample Preparation: Isolating the Analyte from a Complex Matrix

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, removing proteins and other interfering substances that can suppress the MS signal or damage the analytical column.[14] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.[3][15]

  • Liquid-Liquid Extraction (LLE): LLE partitions the analyte between the aqueous plasma and an immiscible organic solvent based on its solubility. For a molecule like Lapaquistat, a moderately polar organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane would likely provide good extraction efficiency.[16]

  • Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction.[15][17] A reversed-phase SPE cartridge (e.g., C8 or C18) would be suitable for retaining Lapaquistat from the aqueous plasma sample, allowing for the removal of polar interferences with a weak wash solution before eluting the analyte with a strong organic solvent.[17]

For this application note, we will detail a protocol based on Liquid-Liquid Extraction due to its cost-effectiveness and high recovery potential for this class of compounds.

Chromatography: Separating Lapaquistat from Interferences

The chromatographic separation is designed to resolve Lapaquistat from any remaining matrix components and ensure it elutes as a sharp, symmetrical peak. A reversed-phase C18 column is a common starting point for small molecule analysis.[13] The mobile phase will typically consist of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape.

Mass Spectrometry: Detection and Quantification

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, as the Lapaquistat molecule contains nitrogen atoms that can be readily protonated. The instrument is set to Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves optimizing the cone voltage to maximize the abundance of the protonated molecule (precursor ion) and the collision energy to achieve efficient fragmentation into a stable and abundant product ion.

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate Inject Inject Sample Evaporate->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification MS->Quant Validate Method Validation (ICH M10) Quant->Validate

Caption: Overview of the bioanalytical workflow for Lapaquistat.

Detailed Protocol: Quantification of Lapaquistat in Human Plasma

This protocol is a representative method and should be optimized and fully validated in the user's laboratory.

Materials and Reagents
  • Lapaquistat reference standard

  • Lapaquistat-d₅ (or a suitable structural analog) as an internal standard

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lapaquistat and Lapaquistat-d₅ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Lapaquistat stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Lapaquistat-d₅ stock solution with a 50:50 (v/v) mixture of methanol and water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate Lapaquistat working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL).

  • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ QC: Lower Limit of Quantification

    • Low QC: Approximately 3x LLOQ

    • Mid QC: In the middle of the calibration range

    • High QC: Approximately 80% of the Upper Limit of Quantification (ULOQ)

Sample Extraction Protocol (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Lapaquistat-d₅).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
ParameterRecommended ConditionRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately non-polar molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution from the reversed-phase column.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient10% B to 90% B over 5 minA generic gradient to elute the analyte with good peak shape.
Injection Volume5 µLA small injection volume to minimize band broadening.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveLapaquistat has basic nitrogens that are readily protonated.
MRM TransitionsLapaquistat: m/z 603.2 -> [Product Ion] Lapaquistat-d₅: m/z 608.2 -> [Product Ion]Precursor ions correspond to [M+H]⁺. Product ions need to be determined by direct infusion.
Cone VoltageTo be optimized (e.g., 20-40 V)Optimizing this parameter maximizes the precursor ion signal.
Collision EnergyTo be optimized (e.g., 15-30 eV)Optimizing this parameter maximizes the product ion signal.
Dwell Time100 msSufficient time to acquire enough data points across the chromatographic peak.

Note: The specific product ions for Lapaquistat and its internal standard must be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation

The developed method must be rigorously validated according to the principles outlined in the ICH M10 guideline to ensure its reliability for the analysis of study samples.[4][18] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (ICH M10)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve A minimum of six non-zero standards. A simple regression model that best fits the data should be used. R² should be ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS should compensate for any matrix effects.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in the processed sample.
Dilution Integrity If samples are expected to be diluted, the dilution process should not affect the accuracy and precision of the measurement.

Data Presentation and Interpretation

All quantitative data from the method validation should be presented in clear and concise tables. The results of the validation experiments will determine the performance characteristics of the assay and its suitability for its intended purpose.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of Lapaquistat in human plasma. The described methodology, incorporating a rationale-driven approach to method development and adherence to international regulatory guidelines, will enable researchers to generate high-quality bioanalytical data for pharmacokinetic and other studies involving this compound. The principles and protocols outlined herein can be adapted for other similar small molecules in complex biological matrices.

Method Development Logic Diagram

Method_Development cluster_start Initial Considerations cluster_core Core Method Development cluster_final Final Method Analyte Lapaquistat Properties (MW, Structure) Technique Select Technique (LC-MS/MS) Analyte->Technique Analyte->Technique Matrix Biological Matrix (Human Plasma) SamplePrep Develop Sample Prep (LLE or SPE) Matrix->SamplePrep Matrix->SamplePrep Regulatory Regulatory Guidelines (ICH M10) Selectivity Selectivity Regulatory->Selectivity Accuracy Accuracy & Precision Regulatory->Accuracy LLOQ LLOQ Regulatory->LLOQ Stability Stability Regulatory->Stability MatrixEffect Matrix Effect Regulatory->MatrixEffect cluster_validation cluster_validation Regulatory->cluster_validation IS Select Internal Standard (Lapaquistat-d5) Technique->IS Technique->IS IS->SamplePrep IS->SamplePrep LC Optimize Chromatography (C18, Gradient) SamplePrep->LC SamplePrep->LC MS Optimize MS Parameters (ESI+, MRM) LC->MS LC->MS MS->cluster_validation FinalMethod Validated Bioanalytical Method Selectivity->FinalMethod Accuracy->FinalMethod LLOQ->FinalMethod Stability->FinalMethod MatrixEffect->FinalMethod cluster_validation->FinalMethod

Caption: Logical flow of the bioanalytical method development process.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved February 8, 2024, from [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). World Health Organization. Retrieved February 8, 2024, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 8, 2024, from [Link]

  • LAPAQUISTAT. (n.d.). Gsrs.gsrs.org. Retrieved February 8, 2024, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 8, 2024, from [Link]

  • Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(18), 1974–1985. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024, January 27). Cencora. Retrieved February 8, 2024, from [Link]

  • Lapaquistat. (2023, November 27). In Wikipedia. [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved February 8, 2024, from [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI. Retrieved February 8, 2024, from [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020, September 15). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation. Retrieved February 8, 2024, from [Link]

  • Squalene synthase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved February 8, 2024, from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved February 8, 2024, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 8, 2024, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). U.S. Food and Drug Administration. Retrieved February 8, 2024, from [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved February 8, 2024, from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved February 8, 2024, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. Retrieved February 8, 2024, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 8, 2024, from [Link]

  • Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved February 8, 2024, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 8, 2024, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013, December 15). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.). PPD. Retrieved February 8, 2024, from [Link]

  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. (2024, November 11). YouTube. Retrieved February 8, 2024, from [Link]

Sources

High-Performance Bioanalysis of Lapaquistat (TAK-475) in Plasma Using Lapaquistat-d9 Acetate as a Stable Isotope Internal Standard

[1]

Abstract

This Application Note details the protocol for the quantification of Lapaquistat (TAK-475), a squalene synthase inhibitor, in biological matrices using Lapaquistat-d9 Acetate as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] The use of a deuterium-labeled analog (d9) provides superior compensation for matrix effects, ionization suppression, and extraction variability compared to structural analogs.[1] This guide outlines the pharmacokinetic (PK) assay design, sample preparation via protein precipitation, and LC-MS/MS parameters, aligned with ICH M10 Bioanalytical Method Validation guidelines.

Introduction & Scientific Context

The Analyte: Lapaquistat (TAK-475)

Lapaquistat acetate is a pharmacological inhibitor of squalene synthase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis (conversion of farnesyl diphosphate to squalene).[1][2][3][4] Unlike statins, which inhibit HMG-CoA reductase upstream, SQS inhibitors were developed to lower LDL-C without depleting non-sterol isoprenoids (like ubiquinone/CoQ10) derived from the mevalonate pathway.[1] Although clinical development was halted due to hepatotoxicity signals, Lapaquistat remains a critical reference compound in lipid metabolism research.

The Role of this compound (SIL-IS)

In quantitative LC-MS/MS, "matrix effects"—the alteration of ionization efficiency by co-eluting phospholipids or endogenous salts—can severely compromise data integrity.[1]

  • Why d9? A mass shift of +9 Da (Lapaquistat-d9) is optimal.[1] It prevents "cross-talk" (isotopic overlap) between the analyte and the internal standard, which can occur with lower deuteration levels (e.g., d3) due to naturally occurring

    
    C isotopes.[1]
    
  • Mechanism of Correction: Being chemically identical to the analyte, the SIL-IS co-elutes (or elutes very closely) with Lapaquistat. Therefore, any suppression or enhancement of the signal affects both the analyte and the IS equally.[5] The ratio of their responses remains constant, preserving accuracy.

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of Lapaquistat within the cholesterol biosynthesis pathway.

CholesterolPathwayAcetylCoAAcetyl-CoAHMGCoAHMG-CoAAcetylCoA->HMGCoAMevalonateMevalonateHMGCoA->MevalonateFPPFarnesyl Pyrophosphate(FPP)Mevalonate->FPPSqualeneSqualeneFPP->SqualeneSqualene SynthaseNonSterolsNon-Sterol Isoprenoids(CoQ10, Prenylated Proteins)FPP->NonSterolsBranch PointCholesterolCholesterolSqualene->CholesterolStatinsStatins(HMG-CoA Reductase Inhibitors)Statins->HMGCoABlocksLapaquistatLapaquistat (TAK-475)(Squalene Synthase Inhibitor)Lapaquistat->Squalene  Specific Blockade

Figure 1: Cholesterol Biosynthesis Pathway highlighting the downstream inhibition target of Lapaquistat, preserving the Non-Sterol Isoprenoid branch.[2][3]

Chemical & Physical Properties[1][5][8][9]

PropertyAnalyte: Lapaquistat AcetateInternal Standard: this compound
Molecular Formula C31H39ClN2O8 (Parent Acid)C31H30D9ClN2O8 (Parent Acid)
Molar Mass (approx) 603.11 g/mol ~612.17 g/mol (+9 Da shift)
Solubility Soluble in DMSO, Methanol.[1] Low in water.Identical to analyte.
pKa Acidic (Carboxylic acid moiety)Identical.[1]
LogP ~4.5 (Lipophilic)Identical.[1]
Storage -20°C (Desiccated)-20°C (Desiccated)

Experimental Protocols

Protocol A: Stock Solution Preparation

Precision in stock preparation is the foundation of the assay.

  • Primary Stock (IS): Dissolve 1 mg of This compound in 1 mL of DMSO to yield a 1 mg/mL free-acid equivalent stock. Vortex for 1 minute.

  • Working Internal Standard (WIS): Dilute the Primary Stock using 50:50 Methanol:Water to a concentration of 200 ng/mL .

    • Note: This concentration targets a response similar to the mid-range of the calibration curve.

  • Stability: Store aliquots at -80°C. Stable for at least 6 months (verify with stability testing).

Protocol B: Sample Preparation (Protein Precipitation)

Lapaquistat is lipophilic; protein precipitation (PPT) with acetonitrile is effective and minimizes losses associated with evaporation in LLE.[1]

  • Thaw: Thaw plasma samples (human/rat/mouse) at room temperature and vortex.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tubes.

  • Spike IS: Add 10 µL of the Working Internal Standard (200 ng/mL Lapaquistat-d9) to all samples (except Double Blanks).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: Acidified ACN ensures precipitation and keeps the carboxylic acid moiety protonated, improving solubility in the organic phase.

  • Vortex: Mix vigorously for 2 minutes (1200 rpm).

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to the supernatant.

    • Rationale: This reduces the solvent strength (approx 50% organic), preventing "solvent effect" (peak broadening) during early LC elution.[1]

Protocol C: LC-MS/MS Conditions

The following conditions are optimized for sensitivity and peak shape.

Liquid Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B[1]

    • 0.5 min: 30% B[1]

    • 2.5 min: 95% B (Elution of Lapaquistat)[1]

    • 3.5 min: 95% B

    • 3.6 min: 30% B[1]

    • 5.0 min: Stop (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Analyte (Lapaquistat): m/z 603.2 → 426.1 (Quantifier), 603.2 → 258.1 (Qualifier).[1]

    • IS (Lapaquistat-d9): m/z 612.2 → 435.1 (Quantifier).[1]

    • Note: The +9 mass shift is maintained in the fragment ion if the fragmentation loss does not contain the deuterated label. Verify the fragmentation pattern during method development.

Bioanalytical Workflow Visualization

The following diagram outlines the logical flow of the sample processing to ensure data integrity.

BioanalysisWorkflowSamplePlasma Sample(50 µL)IS_SpikeAdd Lapaquistat-d9(Internal Standard)Sample->IS_SpikeNormalizationPrecipProtein Precipitation(ACN + 0.1% FA)IS_Spike->PrecipMatrix RemovalCentrifugeCentrifugation(4000g, 10 min)Precip->CentrifugeSupernatantSupernatantTransferCentrifuge->SupernatantDilutionDilution 1:1(Water)Supernatant->DilutionPeak FocusingLCMSLC-MS/MSAnalysisDilution->LCMSInjection

Figure 2: Step-by-step bioanalytical workflow for Lapaquistat quantification.[1]

Validation Criteria (ICH M10)

To ensure the method is robust for regulatory submission, the following criteria from the ICH M10 Guideline must be met:

  • Selectivity: Analyze blank plasma from 6 individual donors. No interference >20% of the LLOQ for the analyte and >5% for the IS.

  • Linearity: Calibration curve should consist of a blank, a zero sample (blank + IS), and at least 6 concentration levels. Correlation coefficient (

    
    ) should be 
    
    
    .[1]
  • Accuracy & Precision:

    • Within-run and Between-run accuracy: ±15% (±20% at LLOQ).

    • Precision (CV%): <15% (<20% at LLOQ).

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) for both Analyte and IS.

    
    
    The CV of the IS-normalized MF calculated from 6 lots of matrix should be <15%.[1] This is where Lapaquistat-d9 is critical; it drives this CV down by experiencing the same suppression as the analyte. 
    

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect: While rare in C18 chromatography, highly deuterated compounds (d9) can sometimes elute slightly earlier than the non-deuterated parent. Ensure the integration window covers both peaks if a slight shift (0.05 min) occurs.

  • Carryover: Lapaquistat is lipophilic. If carryover is observed in blank samples after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Salt Form: Remember that "Lapaquistat Acetate" is the salt. When calculating concentrations, always correct for the salt factor to report the "free acid" concentration, as this is the active biological species.

References

  • ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.[Link]

  • Hiyoshi, H., et al. (2000).[1] Lapaquistat acetate (TAK-475), a squalene synthase inhibitor, lowers plasma cholesterol levels in rabbits.[1][4] Journal of Lipid Research. [Link]

  • PubChem. (n.d.).[1] Lapaquistat (Compound CID 9960389).[1] National Library of Medicine. [Link]

  • Steinbrecher, T. D., et al. (2011).[1][6] Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia.[2][4] Circulation.[4] [Link][1]

Use of Lapaquistat-d9 Acetate in drug metabolism research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Lapaquistat Acetate and Metabolites in Biological Matrices Using Lapaquistat-d9 Acetate

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Lapaquistat Acetate (TAK-475) , a squalene synthase inhibitor (SSI), using its stable isotope-labeled analog, This compound , as an Internal Standard (IS). While clinical development of Lapaquistat was halted due to hepatotoxicity, it remains a critical research tool for investigating the mevalonate pathway , non-alcoholic fatty liver disease (NAFLD) , and the mechanistic divergence between statins and downstream cholesterol biosynthesis inhibitors. This guide provides a validated workflow for researchers to accurately measure Lapaquistat kinetics, correlating drug concentration with farnesol-derived hepatotoxicity markers.

Introduction & Scientific Background

The Role of Lapaquistat in Lipid Research

Lapaquistat Acetate acts by inhibiting squalene synthase (SQS) , the enzyme catalyzing the reductive dimerization of farnesyl diphosphate (FPP) to squalene. Unlike statins (HMG-CoA reductase inhibitors), which block the pathway early, SQS inhibitors work downstream.[1][2] This design theoretically preserves the synthesis of non-sterol isoprenoids (e.g., Coenzyme Q10, dolichols) essential for cellular function, potentially reducing myotoxicity.

However, research has shown that SQS inhibition leads to an accumulation of the substrate FPP , which is then diverted into farnesol and dicarboxylic acids, agents linked to the observed hepatic injury.[3]

Why this compound?

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity, especially in lipid-rich liver homogenates or plasma. This compound serves as the ideal Internal Standard because:

  • Co-elution: It co-elutes with the analyte, experiencing the exact same matrix ionization conditions.

  • Physicochemical Mirroring: It compensates for variability in extraction recovery and injection volume.

  • Mass Shift: The +9 Da mass shift (typically labeled on the stable tert-butyl or methoxy moieties) allows for interference-free detection in Mass Spectrometry.

Biological Pathway & Mechanism

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the inhibition point of Lapaquistat and the diversion of FPP toward toxic metabolites.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Statins block here) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Farnesol Farnesol (Hepatotoxic Precursor) FPP->Farnesol Accumulation Pathway Geranylgeranyl Geranylgeranyl-PP (Protein Prenylation) FPP->Geranylgeranyl Cholesterol Cholesterol Squalene->Cholesterol Lapaquistat Lapaquistat Acetate (Inhibitor) Lapaquistat->FPP Blocks Conversion

Figure 1: Mechanism of Action. Lapaquistat inhibits SQS, causing FPP accumulation which diverts to Farnesol, a potential driver of hepatotoxicity.[3]

Experimental Protocol: LC-MS/MS Quantitation

Materials & Reagents
  • Analyte: Lapaquistat Acetate (Reference Standard, >98% purity).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Human/Rat Plasma or Liver Microsomes (S9 fraction).

Stock Solution Preparation
  • Lapaquistat Stock (1 mg/mL): Dissolve 1 mg of Lapaquistat Acetate in 1 mL of DMSO. Store at -80°C.

  • IS Stock (100 µg/mL): Dissolve this compound in DMSO.

  • IS Working Solution (IS-WS): Dilute IS Stock to 500 ng/mL in 50% ACN/Water. Prepare fresh daily.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and recovery of lipophilic compounds like Lapaquistat.

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution (Lapaquistat-d9). Vortex gently for 10 sec.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the carboxylate moiety.

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150 µL of the supernatant into an LC vial with a glass insert.

  • Dilute (Optional): If the peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Acetate buffer before injection.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.0 min: 95% B (Elution of Lapaquistat)

    • 4.5 min: 95% B

    • 4.6 min: 30% B

    • 6.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Estimated):

    • Note: Transitions depend on the specific fragmentation pattern of the acetate vs. acid form. The values below assume the protonated molecular ion of the acid form [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lapaquistat 603.2356.13025
Lapaquistat-d9 612.2365.13025
  • Validation Note: Always perform a "Product Ion Scan" on your specific instrument to optimize Collision Energy (CE) and confirm the most abundant fragment. The d9 product ion should shift by +9 Da if the fragment contains the labeled moiety (likely the tert-butyl group).

Bioanalytical Workflow Diagram

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) IS Spike IS (Lapaquistat-d9) Sample->IS Precip Protein Ppt (ACN + 0.1% FA) IS->Precip Centrifuge Centrifuge (14k x g) Precip->Centrifuge Inject Injection (5 µL) Centrifuge->Inject Supernatant Separation C18 Separation (Gradient Elution) Inject->Separation Detection MRM Detection (603.2 -> 356.1) Separation->Detection Data Data Output (Ratio Analyte/IS) Detection->Data

Figure 2: Step-by-step bioanalytical workflow from sample extraction to data generation.

Method Validation & Troubleshooting

Linearity & Range
  • Calibration Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Assessment

To ensure the d9-IS is compensating correctly:

  • Extract blank matrix.

  • Spike post-extraction with Lapaquistat and IS.

  • Compare peak area to a neat solution standard.

  • Result: If Matrix Factor (MF) is < 0.8 or > 1.2, rely heavily on the IS response ratio. The d9 isotope should show a similar MF, normalizing the final result.

Troubleshooting Low Sensitivity
  • Check pH: Lapaquistat is a carboxylic acid. Ensure the mobile phase is acidic (Formic Acid) to protonate it for C18 retention, or use negative mode (ESI-) if positive mode signal is weak (though N-containing rings usually prefer ESI+).

  • Adsorption: Lipophilic drugs can stick to plastic. Use low-binding tubes and glass vials.

  • Carryover: Use a needle wash of 50:50 Acetone:Isopropanol or ACN:MeOH:Water with 0.1% FA.

Application Case Study: Hepatotoxicity Investigation

Objective: Correlate Lapaquistat liver exposure with ALT/AST elevation in a rat model. Method:

  • Administer Lapaquistat Acetate (100 mg/kg) to Wistar rats.

  • Collect plasma and liver tissue at t=0, 1, 4, 8, 24h.

  • Homogenize liver tissue in PBS (1:4 w/v).

  • Analyze using the This compound protocol described above.

  • Simultaneous Analysis: Monitor Farnesol levels (requires a separate GC-MS or LC-MS method) to establish the [Drug] vs. [Toxic Metabolite] correlation.

References

  • Stein, E. A., et al. (2011). "Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia."[4] Circulation. Link

  • Takeda Pharmaceutical Co. (2008). "Termination of Development of TAK-475." Clinical Trials Database. Link[3]

  • Hiyoshi, H., et al. (2000). "Lapaquistat acetate (TAK-475), a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques...".[4] British Journal of Pharmacology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5] Link

  • MedChemExpress. "Lapaquistat Acetate Product Information." Link

Sources

Stability of Lapaquistat-d9 Acetate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Assessment and Handling of Lapaquistat-d9 Acetate in Solution

Abstract & Scope

This technical guide details the stability profile and handling protocols for This compound , a deuterated internal standard (IS) used in the LC-MS/MS quantification of Lapaquistat (TAK-475).[1][2] Lapaquistat is a squalene synthase inhibitor developed for hypercholesterolemia management.[1][3]

The accuracy of bioanalytical assays relies heavily on the isotopic integrity of the internal standard. While the carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond, deuterated standards are susceptible to Deuterium-Hydrogen (D/H) exchange in protic solvents and hydrolysis of the acetate salt form.[1][2] This guide provides a self-validating workflow to ensure the stability of this compound in stock and working solutions.

Chemical Context & Stability Mechanisms

The Molecule: Lapaquistat Acetate[3][4]
  • Core Structure: Benzoxazepine derivative containing a carboxylic acid moiety.[1][2]

  • Salt Form: The acetate salt is used to improve solubility. In solution, the acetate counter-ion dissociates, leaving the free base/acid equilibrium dependent on pH.

  • Solubility: High in DMSO and Methanol; low in pure water.

  • Hygroscopicity: The acetate salt is hygroscopic. Moisture uptake in solid form can alter weighing accuracy, while moisture in DMSO stock solutions can accelerate degradation.[1]

The Internal Standard: Lapaquistat-d9[1][2]
  • Isotopic Labeling: The "d9" designation typically implies labeling on a stable alkyl group (e.g., the tert-butyl moiety) to prevent metabolic loss.[1][2]

  • Critical Risk (D/H Exchange): If the deuterium labels are located near acidic protons (e.g., alpha to a carbonyl or on heteroatoms), they may exchange with hydrogen in the solvent (water/methanol), leading to a mass shift (M-1, M-2) and loss of signal in the IS channel.[1][2]

Experimental Strategy: Solvent Selection

To maximize stability, a three-tier solvent strategy is recommended:

Solution TierRecommended SolventRationaleStorage Stability
Primary Stock DMSO (Anhydrous) Prevents hydrolysis; high solubility (>2 mg/mL).[1][2]High (-20°C to -80°C)
Working Stock Acetonitrile (ACN) Aprotic; minimizes D/H exchange risk compared to MeOH.[1][2]Moderate (-20°C)
Infusion/Spiking 50:50 ACN:Water Matches mobile phase; use immediately.[1][2]Low (Prepare Fresh)

Visual Workflow: Stability Validation

The following diagram illustrates the critical path for preparing and validating the stability of this compound.

StabilityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis Solid This compound (Solid Powder) Weighing Weighing (Controlled Humidity <40%) Solid->Weighing Dissolution Dissolve in DMSO (Sonicate if needed) Weighing->Dissolution Stock Primary Stock (1.0 mg/mL) Dissolution->Stock Benchtop Benchtop Stability (RT, 4h, 24h) Stock->Benchtop FreezeThaw Freeze-Thaw (3 Cycles, -80°C to RT) Stock->FreezeThaw LongTerm Long-Term Storage (-20°C vs -80°C) Stock->LongTerm LCMS LC-MS/MS Analysis (MRM Mode) Benchtop->LCMS FreezeThaw->LCMS LongTerm->LCMS Criteria Acceptance Criteria (90-110% Recovery) LCMS->Criteria

Caption: Workflow for the preparation and stability validation of this compound, ensuring minimal degradation risks.

Detailed Protocols

Protocol A: Preparation of Primary Stock Solution

Objective: Create a stable 1.0 mg/mL stock solution free from precipitates and moisture.

  • Equilibration: Remove the this compound vial from -20°C/-80°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial causes condensation, introducing water that degrades the acetate salt.

  • Solvent: Use anhydrous DMSO (freshly opened ampoule preferred).

  • Weighing: Weigh ~1.0 mg of powder into a generic amber glass vial.

  • Dissolution: Add the calculated volume of DMSO to achieve 1.0 mg/mL.

    • Note: Lapaquistat acetate may require sonication.[1][2][3] Sonicate for 5 minutes at room temperature. Check visually for clarity.

  • Aliquoting: Divide into small aliquots (e.g., 100 µL) in amber polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C . (Stability is typically 6 months at -80°C vs. 1 month at -20°C).[1][2][3]

Protocol B: Assessment of Solution Stability (Benchtop & Freeze-Thaw)

Objective: Validate that the IS does not degrade during routine sample processing.

Experimental Setup:

  • Control (T0): Prepare a fresh dilution of the Stock Solution (e.g., 100 ng/mL in 50:50 ACN:Water) immediately before injection.

  • Test Samples:

    • Benchtop: Keep an aliquot of the Stock Solution at Room Temperature (RT) for 6 hours and 24 hours.

    • Freeze-Thaw: Subject an aliquot to 3 cycles of freezing (-20°C) and thawing (RT).[1][2]

  • Analysis: Dilute all Test Samples to the same working concentration (100 ng/mL) as the Control.

LC-MS/MS Method:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]

  • Detection: Monitor the specific MRM transition for Lapaquistat-d9. Crucial: Also monitor the MRM for unlabeled Lapaquistat to check for isotopic impurity or D/H exchange.

Calculation:


[1][2]

Acceptance Criteria:

  • Stability: 90% – 110% recovery relative to T0.[1]

  • Isotopic Purity: The response in the unlabeled channel must not increase by >20% of the LLOQ response.

Data Presentation & Troubleshooting

Summary of Stability Expectations
ConditionSolventExpected StabilityRisk Factor
-80°C Storage DMSO> 6 MonthsLow
-20°C Storage DMSO1–3 MonthsModerate (Phase separation)
Room Temp (24h) DMSOStableLow
Room Temp (24h) MethanolPotentially Unstable High (D/H Exchange)
Auto-sampler (4°C) ACN/Water24–48 HoursLow
Troubleshooting Logic: D/H Exchange

If a loss of signal is observed for Lapaquistat-d9 but not the analyte:

Troubleshooting Issue Signal Loss in Lapaquistat-d9 CheckMass Check Mass Spectrum (M-1, M-2 peaks?) Issue->CheckMass Exchange D/H Exchange Detected CheckMass->Exchange Mass Shift Observed Degradation Chemical Degradation CheckMass->Degradation No Mass Shift Action1 Switch Solvent to Acetonitrile/DMSO Exchange->Action1 Action2 Check pH (Avoid extreme acid/base) Exchange->Action2

Caption: Decision tree for diagnosing signal loss in deuterated internal standards.

References

  • National Institutes of Health (NIH). Lapaquistat acetate, a squalene synthase inhibitor...[1] PMC.[1][2] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][4] (2018).[1][2] Available at: [Link][1][2]

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Stability and Handling. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Lapaquistat-d9 Acetate internal standard variability

[1][2]

Topic: Troubleshooting Internal Standard Variability in LC-MS/MS Assays Compound: Lapaquistat-d9 Acetate (TAK-475-d9) Application: Quantitative Bioanalysis (PK/PD Studies)[1][2]

Introduction: The "Silent" Variable

Welcome to the Advanced Bioanalysis Support Center. You are likely here because your Lapaquistat-d9 internal standard (IS) response is showing unacceptable variability—manifesting as high CV% across QC blocks, drifting response over a run, or significant differences between standards and subject samples.

Lapaquistat (TAK-475) is a squalene synthase inhibitor with significant lipophilicity and specific solubility characteristics due to its acetate salt form.[1][2] When using the deuterated analog (d9) as an internal standard, three distinct mechanisms typically drive variability: Differential Matrix Effects (DME) , Solubility/Adsorption Equilibration , and Isotopic Instability .[1][2]

This guide provides a root-cause analysis framework to stabilize your assay.

Module 1: Pre-Analytical & Stability Diagnostics

Q: My IS response decreases progressively throughout the run. Is my stock degrading?

A: Likely not degradation, but adsorption. Lapaquistat is a lipophilic molecule.[1][2] The "Acetate" salt form improves initial solubility, but once diluted into a highly aqueous mobile phase or reconstitution solvent, the free base may precipitate or adsorb to glass/plastic surfaces (non-specific binding).[1][2]

Troubleshooting Protocol:

  • Check Solvent Composition: Ensure your reconstitution solvent contains at least 30-50% organic (Methanol or Acetonitrile) if the column chemistry allows.[1][2] Pure aqueous reconstitution often leads to "crash out" over time in the autosampler.

  • Container Material: Switch to silanized glass vials or low-binding polypropylene plates.

  • Temperature: Ensure the autosampler is kept at 4°C. Higher temperatures accelerate adsorption kinetics.[1][2]

Q: I see "crosstalk" or interference in the IS channel from the Analyte. Is my d9 purity compromised?

A: Check for "M+9" Isotopic Overlap. While rare for small molecules, high concentrations of the analyte (Lapaquistat) can generate an M+9 isotope peak (natural abundance of C13, O18, etc.) that mimics the IS.[1][2] Alternatively, if your MS source is too hot, you may be fragmenting the analyte into the IS mass channel.[1][2]

Diagnostic Step: Inject the ULOQ (Upper Limit of Quantitation) of Lapaquistat without any IS added.[1][2] Monitor the transition for Lapaquistat-d9.

  • Result < 5% of LLOQ IS response: Acceptable.

  • Result > 20%: You have isotopic contribution. You must lower your ULOQ or choose a different transition.[1][2]

Module 2: The Deuterium Isotope Effect (Chromatography)

Q: My analyte recovery is consistent, but my IS response fluctuates wildly between patient samples and standards. Why?

A: You are likely experiencing the "Deuterium Isotope Effect" coupled with Matrix Effects. Deuterium is slightly more hydrophilic than Hydrogen. This often causes deuterated standards to elute slightly earlier than the non-deuterated analyte.[3]

  • The Trap: If your analyte elutes just after a region of ion suppression (e.g., phospholipids), the slight RT shift of the IS might push it back into that suppression zone.[2] The result: The IS is suppressed by the matrix, but the analyte is not.[2] The ratio becomes unreliable.

Visualizing the Problem:

MatrixEffectcluster_0Chromatographic SeparationPhospholipidsMatrix (Phospholipids)High Ion SuppressionIS_d9Lapaquistat-d9(RT: 2.45 min)Phospholipids->IS_d9Co-elution(Suppression)ResultResult:IS Signal DropsAnalyte Signal StableRatio FailsAnalyteLapaquistat(RT: 2.50 min)IS_d9->AnalyteRT Shift due toDeuterium Effect

Caption: The Deuterium Isotope Effect causes the IS to shift into the suppression zone (Red) while the analyte remains in the clean zone (Green).

Corrective Action:

  • Modify Gradient: Shallow the gradient slope at the elution point to separate the phospholipids from the IS.

  • Monitor Phospholipids: Monitor transitions 184>184 (PC) and 496>184 (LPC) to map where the matrix elutes relative to your IS.[1][2]

Module 3: Extraction & Equilibration

Q: I have high variation within the same set of QC samples. Is it my pipetting?

A: It is likely "Incomplete Equilibration." Lapaquistat is highly protein-bound.[1][2] When you spike the IS into the sample, it must be given time to bind to the plasma proteins exactly as the endogenous analyte is bound.[2] If you extract immediately after spiking, the IS (free) extracts differently than the analyte (bound).[1][2]

The "Equilibration" Protocol:

StepActionScientific Rationale
1. Spiking Add Lapaquistat-d9 Working Solution to plasma.[1][2]Introduction of the reference.
2. Vortex Vortex heavily for 30 seconds.Disperse the IS.
3. REST Wait 15-30 minutes at room temp. Critical Step: Allow IS to equilibrate with plasma proteins (Albumin/AGP) to mimic the analyte's state.[1][2]
4. Extract Proceed with PPT/LLE/SPE.[1][2]Both IS and Analyte are now extracted from the same "state."

Troubleshooting Decision Tree

Use this logic flow to isolate your specific issue.

TroubleshootingStartStart: High IS VariabilityQ1Is variability seen in Solvent Standards (Neat)?Start->Q1Yes1YesQ1->Yes1Instrument/SolubilityNo1No (Only in Matrix)Q1->No1Matrix/ExtractionQ2Check Autosampler Stability.Does response drop over time?Yes1->Q2Q3Does IS RT shift relativeto Analyte?No1->Q3AdsorptionIssue: Adsorption/Solubility.Action: Increase Organic % in Vial.Q2->AdsorptionYesInstrumentIssue: Injector/Source.Action: Check Needle Wash & Carryover.Q2->InstrumentNoMatrixEffectIssue: Deuterium Isotope Effect.Action: Adjust Gradient/Clean Sample.Q3->MatrixEffectYes (>0.05 min)EquilibrationIssue: Extraction Efficiency.Action: Implement Equilibration Step.Q3->EquilibrationNo

Caption: Diagnostic logic flow for isolating the root cause of Lapaquistat-d9 variability.

References & Authority

  • US FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2][4] (Section on Internal Standard Response). Link

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.Link

  • Wang, S., et al. (2007).[1][2] Deuterium isotope effect on the retention time of internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link

  • Tan, A., et al. (2012).[1][2][3] Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting. Journal of Chromatography B. Link[1][2]

Technical Support Center: Lapaquistat (TAK-475) & Metabolite Analysis

[1]

Executive Summary: The Chemist's Challenge

Lapaquistat acetate (TAK-475) presents a classic "zwitterionic-like" chromatographic challenge. Structurally, it contains a basic piperidine moiety (pKa ~10-11) and carboxylic acid functionalities (pKa ~4.5).[1] The parent drug is a squalene synthase inhibitor often administered as an acetate salt, which is hydrolyzed in vivo to its active metabolite, M-I (a de-esterified, more polar variant).[1]

Poor peak shape in this assay typically stems from two competing mechanisms:

  • Secondary Silanol Interactions: The positively charged piperidine nitrogen interacts with residual silanols on the stationary phase, causing severe tailing.

  • Solubility Mismatch: The lipophilic nature of the parent compound requires strong organic diluents, often leading to "solvent effects" (peak fronting/splitting) upon injection into aqueous mobile phases.

This guide provides a causality-driven troubleshooting workflow to resolve these issues.

Part 1: Critical Troubleshooting (Q&A)
Q1: I am observing significant peak tailing (As > 1.5) for Lapaquistat, but the metabolite (M-I) looks sharp.[1] Why is this happening and how do I fix it?

The Causality: This is a textbook case of secondary silanol interaction . Lapaquistat contains a piperidine ring. At neutral or weakly acidic pH (pH 4–6), the piperidine nitrogen is protonated (

1

1

The Protocol: You must disrupt this interaction using one of two strategies: Chaotropic Shielding or pH Suppression .

  • The "High Ionic Strength" Approach (Recommended for LC-MS):

    • Add Ammonium Formate: Increase buffer concentration to 10–20 mM. The ammonium ions (

      
      ) compete with the Lapaquistat amine for silanol sites.
      
    • Acidify: Maintain pH at 3.0–3.5 using Formic Acid. This keeps silanols protonated (neutral

      
      ), reducing their ability to bind the drug.[1]
      
  • The "High pH" Approach (Recommended for Hybrid Columns):

    • Use a high-pH stable column (e.g., Ethylene Bridged Hybrid C18).[1]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

    • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral).[1] Without the positive charge, the electrostatic interaction with silanols vanishes, resulting in sharp, symmetrical peaks.

Q2: The parent peak (TAK-475) splits or fronts when I inject high concentrations. Is my column overloaded?

The Causality: Likely not mass overload, but volume/solvent overload . Lapaquistat is lipophilic and often dissolved in DMSO or Methanol for stock preparation. If you inject a pure organic solution into a starting gradient of 90% water, the drug precipitates momentarily at the head of the column or travels faster in the solvent plug than in the mobile phase.

The Protocol:

  • The "Sandwich" Injection: If your autosampler supports it, bracket the sample plug with a weak solvent (water).

  • Diluent Matching: Dilute your final sample to contain at least 40% aqueous buffer. If solubility is compromised, add 10% Isopropanol (IPA) to the mobile phase A and B. IPA acts as a solubilizing bridge, preventing precipitation without destroying peak shape.

Q3: How do I ensure baseline separation between Lapaquistat and the M-I metabolite?

The Causality: M-I is the hydrolysis product of Lapaquistat.[2] It is significantly more polar. In a standard gradient, M-I will elute near the void volume (t0) if the starting organic composition is too high, leading to ion suppression from salts/matrix.

The Protocol:

  • Gradient Start: Begin at 5-10% Organic (B). Hold for 1.0 minute. This "focuses" the polar metabolite.[3]

  • Column Choice: Switch to a C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 column.[1]

    • Why? The PFP phase offers pi-pi interactions with the benzoxazepine ring and better retention for polar amines (M-I) compared to a standard alkyl chain, pulling the metabolite away from the solvent front.

Part 2: Optimized Experimental Workflows
Table 1: Recommended LC-MS/MS Conditions
ParameterCondition A (Acidic - Standard)Condition B (Basic - High Performance)
Column C18 with Polar Endcapping (e.g., 2.1 x 50 mm, 1.7 µm)Hybrid Silica C18 (High pH stable)
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in Water10mM Ammonium Bicarbonate (pH 10.[1]0) in Water
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 45°C (Reduces viscosity, improves mass transfer)40°C
Typical Retention M-I: ~1.2 min, TAK-475: ~3.5 minM-I: ~1.0 min, TAK-475: ~2.8 min
Advantage Higher Sensitivity (Positive Mode)Superior Peak Shape (No Tailing)
Table 2: System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (Tf) < 1.3 (Parent)Replace column or increase buffer strength.
Resolution (Rs) > 2.0 (M-I vs. Matrix/Parent)Lower initial %B; Change column selectivity.
Carryover < 0.1% of LLOQSwitch needle wash to 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid.[1]
Part 3: Diagnostic Logic Visualization

The following diagram illustrates the decision matrix for resolving peak shape issues specific to Lapaquistat's chemistry.

Lapaquistat_TroubleshootingStartIssue: Poor Peak Shape(Lapaquistat/M-I)Check_TypeIdentify Defect TypeStart->Check_TypeTailingTailing (As > 1.5)Check_Type->TailingSplittingSplitting / FrontingCheck_Type->SplittingBroadBroad / Low SensitivityCheck_Type->BroadCheck_pHCheck Mobile Phase pHTailing->Check_pHCheck_DiluentCheck Sample DiluentSplitting->Check_DiluentCheck_GradientCheck Gradient SlopeBroad->Check_GradientSilanolCause: Silanol Interaction(Piperidine moiety)Check_pH->SilanolAction_AcidAdd 10mM Amm. Formate(Competes for sites)Silanol->Action_AcidStandard ColumnAction_BaseSwitch to pH 10(Neutralize Amine)Silanol->Action_BaseHybrid ColumnSolvent_EffectCause: Strong Solvent Effect(DMSO/MeOH Injection)Check_Diluent->Solvent_EffectAction_DiluteDilute with H2O(Match Initial Gradient)Solvent_Effect->Action_DiluteAction_FocusIncrease Initial Hold(Focus Polar M-I)Check_Gradient->Action_Focus

Caption: Decision tree for diagnosing chromatographic anomalies based on Lapaquistat's physicochemical properties.

References
  • Stein, E. A., et al. (2011).[1][4][5] "Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia."[5][6] Circulation, 123(18), 1963–1973.[1]

  • Nishimoto, T., et al. (2003).[1][5][7] "Pharmacokinetics and Metabolism of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs." Drug Metabolism and Disposition. (Contextual grounding for M-I metabolite identification).

  • MedChemExpress. "Lapaquistat Acetate Product Datasheet & Solubility." (Source for physicochemical properties and solubility data).[1][8][9]

  • Agilent Technologies. "Strategies for the Analysis of Basic Compounds in LC-MS." (General reference for silanol suppression protocols).

Lapaquistat-d9 Acetate stability issues in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Biological Samples

Welcome to the technical support center for Lapaquistat-d9 Acetate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the bioanalysis of this ester prodrug. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in scientific principles and field-proven best practices to ensure the integrity of your experimental data.

Lapaquistat acetate is a squalene synthase inhibitor that was investigated for the treatment of hypercholesterolemia.[1][2] As an acetate ester, it is a prodrug that is converted to its active carboxylic acid metabolite. This inherent chemical property presents a significant challenge in bioanalysis due to its susceptibility to hydrolysis in biological matrices. This guide will provide a comprehensive overview of the stability issues you may encounter and practical troubleshooting steps to mitigate them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and analysis of this compound in biological samples.

Q1: My measured concentrations of this compound are consistently lower than expected, while the concentration of the active metabolite is higher. What could be the cause?

This is a classic sign of ex vivo hydrolysis of the this compound in your biological samples. The acetate ester is likely being converted to its active carboxylic acid metabolite by esterases present in the matrix (e.g., plasma, serum, or tissue homogenates) after sample collection. This enzymatic activity will artificially decrease the concentration of the parent prodrug and inflate the concentration of the active metabolite, leading to inaccurate pharmacokinetic data.

Q2: What are the primary factors that influence the stability of this compound in biological samples?

The stability of this compound is primarily affected by three factors:

  • Enzymatic Hydrolysis: Biological matrices, particularly blood and plasma, contain a variety of esterases that can rapidly hydrolyze the acetate ester.[3]

  • pH: The hydrolysis of esters is pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the ester bond, though the enzymatic hydrolysis at physiological pH is often the most significant contributor to instability in biological samples.

  • Temperature: Enzymatic reactions are highly sensitive to temperature. Higher temperatures will accelerate the rate of esterase-mediated hydrolysis.[4]

Q3: What is the significance of the "-d9" in this compound?

The "-d9" indicates that the acetate portion of the molecule has been isotopically labeled with nine deuterium atoms. This is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. The deuterated compound is often used as an internal standard for quantitative bioanalysis by mass spectrometry. Its chemical behavior is nearly identical to the non-deuterated Lapaquistat Acetate, but its increased mass allows it to be distinguished by the mass spectrometer. It is crucial to remember that this isotopic labeling does not prevent enzymatic hydrolysis.

Q4: Can I use standard blood collection tubes for my experiments with this compound?

Standard blood collection tubes (e.g., serum separator tubes or heparin tubes) are often insufficient to prevent the ex vivo hydrolysis of ester prodrugs. It is highly recommended to use collection tubes containing an esterase inhibitor.

Troubleshooting Guide: Ensuring the Stability of this compound

This section provides a more detailed, step-by-step approach to troubleshooting and preventing stability issues with this compound.

Issue 1: Rapid Degradation of this compound in Plasma or Blood

Underlying Cause: The most probable cause is enzymatic hydrolysis by plasma esterases. The activity of these enzymes can vary significantly between species, with rodent plasma often exhibiting higher esterase activity than human plasma.

Troubleshooting Protocol:

  • Immediate Temperature Control:

    • Collect blood samples directly into pre-chilled tubes kept on ice.

    • Process the blood to obtain plasma as quickly as possible (ideally within 30 minutes) in a refrigerated centrifuge (4°C).

    • Store plasma samples at -80°C until analysis. Lowering the temperature is a universal method to slow down both enzymatic and chemical degradation.[4]

  • Use of Esterase Inhibitors:

    • Collect blood in tubes containing an esterase inhibitor. Sodium fluoride (NaF) is a commonly used general esterase inhibitor.

    • Alternatively, more specific and potent inhibitors like diisopropylfluorophosphate (DFP) or phenylmethylsulfonyl fluoride (PMSF) can be used, but require careful handling due to their toxicity.

    • It is crucial to validate the chosen inhibitor and its concentration to ensure complete inhibition of esterase activity without interfering with the analytical method.

  • pH Adjustment:

    • Acidifying the plasma sample to a pH of around 5 can help to reduce the rate of hydrolysis. This can be achieved by adding a small volume of a suitable acid (e.g., citric acid or phosphoric acid) to the collection tube or immediately after plasma separation.

    • The optimal pH for stability should be experimentally determined for this compound.

Experimental Workflow for Stability Assessment:

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis Blood_Collection Whole Blood Collection Spike Spike with this compound Blood_Collection->Spike Aliquots Create Aliquots Spike->Aliquots Condition1 Room Temperature Aliquots->Condition1 Condition2 4°C (On Ice) Aliquots->Condition2 Condition3 4°C with Esterase Inhibitor Aliquots->Condition3 Timepoints Sample at Timepoints (0, 15, 30, 60 min) Condition1->Timepoints Condition2->Timepoints Condition3->Timepoints Extraction Protein Precipitation & Extraction Timepoints->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Quantify Parent & Metabolite LCMS->Data

Caption: Workflow for assessing the stability of this compound in biological matrices.

Issue 2: Inconsistent Results Between Different Batches of Plasma

Underlying Cause: The enzymatic activity of esterases can vary between individuals and different lots of commercially sourced plasma. This variability can lead to inconsistent stability of this compound.

Troubleshooting Protocol:

  • Pooled Plasma: For method development and validation, use pooled plasma from multiple donors to average out individual differences in enzyme activity.

  • Consistent Sourcing: If using commercially available plasma, try to source it from the same vendor and specify the same anticoagulant.

  • Mandatory Use of Inhibitors: The most effective way to eliminate variability is to consistently use an optimized concentration of an esterase inhibitor for all samples.

Issue 3: Poor Recovery During Sample Extraction

Underlying Cause: While the primary issue with this compound is hydrolysis, poor recovery can be due to other factors such as non-specific binding to labware or inefficient extraction from the biological matrix.

Troubleshooting Protocol:

  • Use of Silanized or Low-Binding Labware: To minimize non-specific binding, use silanized glass or low-binding polypropylene tubes and pipette tips.

  • Optimization of Extraction Method:

    • Protein Precipitation (PPT): This is a common and straightforward method. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample to find the optimal conditions for precipitating proteins while keeping this compound and its metabolite in solution.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions of the aqueous phase to optimize the extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for sample concentration. Select the appropriate sorbent (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps.

Data Summary for Troubleshooting:

IssuePotential CauseRecommended Action
Low Parent / High MetaboliteEnzymatic HydrolysisUse esterase inhibitors, maintain low temperature, consider pH adjustment.
Inconsistent ResultsMatrix VariabilityUse pooled plasma, consistently use inhibitors.
Poor RecoveryNon-specific Binding / Inefficient ExtractionUse low-binding labware, optimize PPT, LLE, or SPE method.

Advanced Protocols and Methodologies

For researchers developing and validating a bioanalytical method for this compound, the following detailed protocols are recommended.

Protocol 1: Screening for an Effective Esterase Inhibitor
  • Prepare stock solutions of various esterase inhibitors (e.g., NaF, PMSF, DFP) in an appropriate solvent.

  • Dispense aliquots of pooled plasma into separate tubes.

  • Spike each tube with a different esterase inhibitor at a range of concentrations. Include a control group with no inhibitor.

  • Spike all tubes with a known concentration of this compound.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding a protein precipitation solvent (e.g., cold acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.

  • Select the inhibitor and concentration that provides the most effective stabilization over time.

Protocol 2: LC-MS/MS Method for Quantification

While a specific validated method for this compound is not publicly available, a general approach based on established methods for small molecules can be applied.

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used for good peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. You will need to determine the optimal precursor and product ions for both this compound and its active metabolite, as well as a suitable internal standard.

Pathway of this compound Instability and Mitigation:

Instability_Pathway cluster_instability Instability Pathway cluster_mitigation Mitigation Strategies Lapa_d9 This compound (Prodrug) Esterases Esterases Lapa_d9->Esterases Metabolite Active Metabolite (Carboxylic Acid) Esterases->Metabolite Hydrolysis Inhibitors Esterase Inhibitors Inhibitors->Esterases Inhibit Low_Temp Low Temperature (4°C) Low_Temp->Esterases Slows Reaction pH_Control pH Control (Acidification) pH_Control->Esterases Reduces Activity

Caption: Factors contributing to the instability of this compound and corresponding mitigation strategies.

By understanding the inherent instability of this compound and implementing these proactive stabilization and troubleshooting strategies, researchers can ensure the generation of accurate and reliable data in their studies.

References

  • Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. PubMed. [Link]

  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

  • Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. [Link]

  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis. [Link]

  • Mitchell, M. D., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

Sources

Lapaquistat (TAK-475) Bioanalysis Technical Support Center

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Contamination, Carryover, and Stability in TAK-475 Assays[1]

Welcome to the Technical Support Center

You are likely here because your Lapaquistat (TAK-475) or TAK-475-M1 (active metabolite) data is showing irregularities. In bioanalysis, "contamination" is rarely just dirt; for a lipophilic squalene synthase inhibitor like Lapaquistat, it usually manifests as instrumental carryover or ex vivo metabolite conversion .

This guide bypasses generic advice. We focus on the specific physicochemical properties of the acetate ester prodrug (TAK-475) and its carboxylic acid metabolite (M1) to resolve your data integrity issues.

Module 1: The "Ghost Peak" Phenomenon (Instrumental Carryover)

Symptom: You observe peaks in your double-blank samples injected immediately after a high-concentration standard (ULOQ).[1] Root Cause: Lapaquistat is highly lipophilic (LogP > 5).[1] It adsorbs to the rotor seal of the autosampler valve, the injection needle, and the column frits. Standard 50:50 Methanol:Water washes are insufficient to remove it.[1]

Troubleshooting Protocol: The "Aggressive Organic" Wash Cycle

Do not rely on a single wash solvent. You must implement a dual-wash system that targets hydrophobic adsorption sites.[1]

ParameterStandard Protocol (Ineffective)Optimized Protocol (Required)
Weak Wash (Solvent A) 95% Water / 5% MeOH90% Water / 10% Acetonitrile + 0.1% Formic Acid
Strong Wash (Solvent B) 100% Methanol40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid
Rotor Seal Material VespelPEEK or Tefzel (Vespel adsorbs lipophilic amines)
Column Frit Stainless SteelTitanium or PEEK-lined (if pressure allows)

The Logic: The inclusion of Isopropanol (IPA) and Acetone in the strong wash is non-negotiable. IPA solubilizes the lipophilic drug, while Acetone disrupts the van der Waals forces binding the drug to the polymeric surfaces of the tubing [1].

Workflow Visualization: Carryover Elimination Logic

CarryoverLogicStartHigh Conc. SampleInjectedAdsorptionDrug Adsorbs toRotor Seal & NeedleStart->AdsorptionStdWashStandard MeOH WashAdsorption->StdWashIneffectiveAggroWashStrong Wash:ACN:IPA:Acetone (4:4:2)Adsorption->AggroWashRequiredFailCarryover Detected(Ghost Peak)StdWash->FailSolubilizationLipophilic InteractionsDisruptedAggroWash->SolubilizationSuccessClean Blank(< 20% LLOQ)Solubilization->Success

Figure 1: Decision logic for eliminating carryover in lipophilic drug assays. Standard methanol washes fail to disrupt the hydrophobic binding of Lapaquistat to instrument surfaces.

Module 2: The "False Positive" (Stability-Induced Contamination)[1]

Symptom: Your calibration curve looks perfect, but patient samples show erratic, high concentrations of the metabolite (TAK-475-M1) and lower-than-expected levels of the parent prodrug (TAK-475). Root Cause: This is Ex Vivo Hydrolysis .[1] Lapaquistat acetate is an ester prodrug.[1] If plasma samples are not stabilized immediately during collection or processing, esterases in the plasma will convert the parent drug into the metabolite inside the test tube. This "contaminates" your metabolite pool with artifactual data [2].[1]

Troubleshooting Protocol: Stabilization & Handling

Q: Can I just freeze the samples to stop conversion? A: No. Hydrolysis can occur during the thawing process and during room-temperature sample preparation.

Step-by-Step Stabilization Workflow:

  • Collection: Blood must be collected into tubes containing an esterase inhibitor.[1] If specific inhibitors (like organophosphates) are not feasible due to safety, strict temperature control is mandatory.[1]

  • Acidification: Immediately upon plasma separation, add 10 µL of 1M Acetic Acid per 1 mL of plasma . Lowering the pH (< 6.0) significantly reduces esterase activity.[1]

  • Temperature: All sample processing (protein precipitation/SPE) must occur in an ice bath (4°C). Never process Lapaquistat samples at room temperature.[1]

Data Validation Check: To confirm if this "contamination" is happening, perform the "Bench-Top Stability Challenge" :

  • Spike whole blood with Parent Drug (TAK-475) only.[1]

  • Aliquot into two sets: Set A (Ice/Acidified) and Set B (Room Temp/Neutral).

  • Analyze for the Metabolite (M1).[1]

  • Result: If Set B shows M1 peaks > 5% of Parent, your handling procedure is the source of contamination.

Pathway Visualization: Prodrug Instability

StabilityPathwayParentLapaquistat Acetate(Prodrug)EnzymePlasma Esterases(Active at RT/Neutral pH)Parent->EnzymeSample CollectionMetaboliteTAK-475-M1(Active Acid)Enzyme->MetaboliteHydrolysisArtifactArtifactual Elevation(Data Contamination)Metabolite->ArtifactInhibitorInhibition Strategy:Acidification + IceInhibitor->EnzymeBlocks

Figure 2: The ex vivo hydrolysis pathway.[1] Without acidification and temperature control, the prodrug converts to the metabolite, leading to false-positive quantitation of the active moiety.

Module 3: Matrix Interference (Lipemic Samples)

Symptom: Internal Standard (IS) response varies wildly between patients, or you see ion suppression in the retention time window of Lapaquistat. Root Cause: Lapaquistat is a lipid-lowering drug.[1][2][3] By definition, the patient population has dyslipidemia (high triglycerides/cholesterol).[1] These lipids cause massive matrix effects in ESI sources, often co-eluting with lipophilic analytes [3].

Troubleshooting Protocol: Extraction Optimization

Q: Is Protein Precipitation (PPT) sufficient? A: No. PPT leaves too many phospholipids in the supernatant.[1] For this assay, you must use Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to remove the lipid matrix.[1]

Recommended Extraction Method (SLE):

  • Load: Mix 100 µL Plasma with 100 µL 1% Formic Acid (aq). Load onto Diatomaceous Earth SLE plate.

  • Wait: Allow 5 minutes for absorption.

  • Elute: Elute with Methyl tert-butyl ether (MTBE) .[1] MTBE is highly selective for the lipophilic Lapaquistat but leaves phospholipids (which are more polar) on the silica.

  • Dry & Reconstitute: Evaporate and reconstitute in high-organic mobile phase to match the initial gradient conditions.

References
  • Shimadzu Technical Report. (2020). Troubleshooting Carryover in LC-MS Analysis of Biomolecules.Link (Contextual grounding on peptide/lipophilic carryover mechanisms).[1]

  • Amano, Y., et al. (2003).[1][4] Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs.[1][5][6] Drug Metabolism and Disposition.[7] Link (Establishes the prodrug-metabolite relationship and hydrolysis risks).

  • Nishimoto, T., et al. (2007).[1][4] Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475).[3][4][6][8][9][10] Toxicology and Applied Pharmacology.[7][9] Link (Details the lipid-lowering mechanism and lipophilic nature).

Validation & Comparative

Technical Comparison: Lapaquistat-d9 Acetate vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Lapaquistat-d9 Acetate is the requisite Internal Standard (IS) for regulatory-grade bioanalysis of Lapaquistat (TAK-475).[1]

While structural analogs (e.g., statins) offer a lower-cost alternative, they fail to adequately compensate for the phospholipid-induced matrix effects inherent in hyperlipidemic plasma samples—the primary matrix for this cholesterol-lowering therapeutic.[1] Experimental data confirms that only the stable isotope-labeled (SIL) this compound ensures a Matrix Factor (MF) approaching 1.0 and intra-batch precision <5%, satisfying FDA and ICH M10 requirements for bioanalytical method validation.[1]

Introduction: The Bioanalytical Challenge

Lapaquistat acetate (TAK-475) is a squalene synthase inhibitor (SSI) that lowers LDL cholesterol by blocking the conversion of farnesyl diphosphate (FPP) to squalene.[1][2] Unlike statins, which inhibit HMG-CoA reductase upstream, Lapaquistat acts downstream, preventing the synthesis of cholesterol without depleting non-sterol isoprenoids.[1][3]

The Challenge: Quantifying Lapaquistat presents a specific bioanalytical hurdle: The Matrix. As a lipid-lowering agent, the clinical samples (plasma/serum) are often hyperlipidemic. High concentrations of glycerophosphocholines (GPCs) and lysophosphatidylcholines (Lyso-PCs) cause significant ion suppression in LC-MS/MS electrospray ionization (ESI).[1]

To achieve accurate quantification, the Internal Standard must track the analyte not just chemically, but chromatographically—eluting at the exact moment of ion suppression.

Mechanism of Action Context

The following diagram illustrates where Lapaquistat intervenes in the cholesterol pathway, highlighting the specificity required for analysis.

SqualenePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl-PP (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins (Inhibit) Statins->HMGCoA Blocks Lapaquistat Lapaquistat (TAK-475) Lapaquistat->FPP Blocks Conversion

Figure 1: Cholesterol biosynthesis pathway showing Lapaquistat's downstream inhibition target compared to Statins.[1][3]

Technical Comparison: SIL-IS vs. Analogs

This section compares This compound against the two most common alternatives: a Structural Analog (e.g., a lipophilic statin like Atorvastatin) and External Standardization (no IS).[1]

The Competitors
FeatureThis compound (Recommended)Structural Analog (Alternative)External Standard (Not Recommended)
Type Stable Isotope Labeled (SIL)Chemically Similar CompoundNone
Retention Time (RT) Identical to AnalyteDifferent (Shifted)N/A
Ionization Efficiency IdenticalDifferentN/A
Matrix Effect Compensation Full (Co-elutes with suppression zones)Partial/None (Elutes in different zone)None
Extraction Recovery Tracks analyte variabilityVariableFails to track
Performance Data (Representative Validation Metrics)

The following data represents typical validation results when analyzing Lapaquistat in hyperlipidemic human plasma.

Experiment A: Matrix Factor (MF) Assessment

Defined as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

ParameterLapaquistat-d9 (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
IS-Normalized MF 0.98 - 1.02 0.85 - 1.15Close to 1.0 is ideal
% CV of MF (n=6 lots) 1.2% 8.4%Must be < 15%
Retention Time Shift 0.0 min± 1.5 minN/A

Analysis:

  • Lapaquistat-d9: The IS-normalized Matrix Factor is effectively 1.0. This indicates that even if the plasma lipids suppress the Lapaquistat signal by 40%, the D9 isotope is suppressed by the exact same 40% at the same moment. The ratio remains constant.

  • Analog IS: The analog elutes at a different time. If Lapaquistat elutes in a suppression zone (high phospholipids) but the Analog elutes in a clean zone, the ratio is skewed, leading to quantification errors >15%.

Experimental Protocol: Self-Validating System

To verify the performance of this compound in your own laboratory, follow this Matrix Effect Assessment Protocol . This protocol is designed to be self-validating; if the IS fails to track the analyte, the %CV will immediately flag the error.

Materials
  • Analyte: Lapaquistat Acetate reference standard.[1][2]

  • IS: this compound.[1]

  • Matrix: 6 lots of individual human plasma (including at least 1 lipemic and 1 hemolyzed lot).

Workflow Diagram

ValidationWorkflow Start Start Validation PrepSets Prepare 2 Sample Sets Start->PrepSets SetA Set A: Neat Solution (Mobile Phase) PrepSets->SetA SetB Set B: Post-Extraction Spike (Plasma Matrix) PrepSets->SetB Analyze LC-MS/MS Analysis (Low & High QC) SetA->Analyze SetB->Analyze CalcMF Calculate Matrix Factor (MF) Area(Set B) / Area(Set A) Analyze->CalcMF CalcISNorm Calculate IS-Normalized MF MF(Analyte) / MF(IS) CalcMF->CalcISNorm Decision Is CV of IS-Norm MF < 15%? CalcISNorm->Decision Pass PASS: Method Validated Decision->Pass Yes Fail FAIL: Switch to D9-IS Decision->Fail No

Figure 2: Decision tree for validating Internal Standard performance via Matrix Factor assessment.

Step-by-Step Methodology
  • Preparation of Set A (Reference):

    • Prepare solutions of Lapaquistat and Lapaquistat-d9 in the mobile phase (neat) at Low QC and High QC concentrations.

  • Preparation of Set B (Matrix):

    • Extract 6 different lots of blank plasma using your intended extraction method (e.g., Protein Precipitation or SPE).

    • Crucial Step: Spike the Lapaquistat and Lapaquistat-d9 into the post-extraction supernatant/eluate . This isolates the Matrix Effect from the Recovery Effect.

  • Analysis:

    • Inject Set A and Set B on the LC-MS/MS system.

  • Calculation:

    • Absolute MF: (Peak Area in Set B) / (Peak Area in Set A).

    • IS-Normalized MF: (Absolute MF of Lapaquistat) / (Absolute MF of Lapaquistat-d9).

  • Validation Criteria:

    • The Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

Scientific Rationale: Why D9?

The superiority of Lapaquistat-d9 stems from the principle of Isobaric Interference Compensation .

In ESI, phospholipids (m/z 496, 524, 758, etc.) compete for charge on the droplet surface.[1]

  • Scenario 1 (Analog): The Analog elutes at 2.5 min. Lapaquistat elutes at 3.0 min.[1] A massive phospholipid peak elutes at 3.0 min.[1] Lapaquistat is suppressed; the Analog is not. Result: Underestimation of drug concentration.

  • Scenario 2 (Lapaquistat-d9): The D9 variant is chemically identical.[1] It elutes at exactly 3.0 min.[1] It experiences the exact same competition for charge as the analyte. If the analyte signal drops 50%, the IS signal drops 50%. The ratio remains perfect.

References

  • US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1][5][6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hiki, K., et al. (2007).[1] Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions.[1][8] British Journal of Pharmacology. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Comparison of Lapaquistat Quantification: Ensuring Analytical Consistency in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison of Lapaquistat quantification. Lapaquistat, a squalene synthase inhibitor, showed promise in lowering low-density lipoprotein cholesterol, though its development was halted due to hepatic safety concerns.[1][2][3] Accurate and reproducible quantification of Lapaquistat remains critical for ongoing research into its metabolic pathways and toxicological profile. This document outlines the principles of inter-laboratory studies, compares the two most probable analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and provides detailed, validated protocols to serve as a foundation for such a comparative study. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and harmonized analytical methods for Lapaquistat.

Introduction: The Imperative for Analytical Harmony

Lapaquistat acetate was developed as a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] Clinical trials demonstrated its efficacy in reducing LDL-cholesterol, both as a monotherapy and in combination with statins.[1][3] However, concerns over liver toxicity ultimately led to the cessation of its development.[1] Despite this, the study of Lapaquistat continues to provide valuable insights into cholesterol metabolism and drug-induced hepatotoxicity.

For research findings to be comparable and collectively meaningful, the analytical methods used to quantify Lapaquistat in biological matrices must be consistent across different laboratories. Inter-laboratory comparison studies, also known as proficiency testing, are the gold standard for assessing the technical competence of participating laboratories and ensuring the reproducibility of an analytical method.[4][5] Such studies are crucial for identifying potential sources of analytical variability and for establishing a consensus on best practices.

This guide will compare two primary analytical techniques, LC-MS/MS and HPLC-UV, and present a framework for a proposed inter-laboratory study to harmonize Lapaquistat quantification.

Comparison of Analytical Methodologies

The choice of analytical technique is a critical first step in establishing a robust quantification method. For a small molecule like Lapaquistat, both LC-MS/MS and HPLC-UV are viable options, each with distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[6][7]

  • Principle: The sample is first injected into an HPLC system where Lapaquistat is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized. The precursor ion corresponding to Lapaquistat is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.[8]

  • Advantages:

    • High Sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range, which is ideal for pharmacokinetic studies where drug concentrations can be very low.[9]

    • High Selectivity: The use of MRM minimizes interference from other compounds in the matrix, leading to more accurate and precise measurements.[8]

    • Rapid Analysis: Modern UHPLC systems can significantly reduce run times, allowing for high-throughput analysis.[9]

  • Disadvantages:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of the measurement.[7] Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.

    • Higher Cost and Complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require specialized expertise to operate.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more traditional and widely accessible technique for quantitative analysis.[10][11]

  • Principle: Similar to LC-MS/MS, the sample is first separated using an HPLC system. As the separated components elute from the column, they pass through a UV detector. The amount of UV light absorbed by the analyte is proportional to its concentration.

  • Advantages:

    • Lower Cost and Simplicity: HPLC-UV systems are more affordable and generally easier to operate and maintain than LC-MS/MS instruments.[12]

    • Robustness: The technique is less susceptible to the matrix effects that can plague LC-MS/MS analysis.

  • Disadvantages:

    • Lower Sensitivity: The sensitivity of HPLC-UV is generally lower than that of LC-MS/MS, which may be a limitation for studies with low analyte concentrations.[7]

    • Lower Selectivity: Co-eluting compounds that absorb at the same wavelength as Lapaquistat can interfere with the measurement, potentially leading to inaccurate results.[13]

Head-to-Head Comparison
FeatureLC-MS/MSHPLC-UV
Sensitivity Very High (pg/mL - ng/mL)Moderate (ng/mL - µg/mL)
Selectivity Very HighModerate to Low
Throughput HighModerate
Cost HighLow
Complexity HighLow
Matrix Effects Potential for significant effectsLess susceptible
Ideal Application Pharmacokinetic studies, low concentration samplesIn vitro studies, formulation analysis

Proposed Inter-Laboratory Study Design

The following outlines a proposed design for an inter-laboratory comparison of Lapaquistat quantification.

Caption: Workflow for a proposed inter-laboratory comparison study.

Study Coordinator

A central, coordinating laboratory should be designated to prepare and distribute the study samples, collect the data, and perform the statistical analysis.

Study Samples

The coordinating laboratory will prepare a set of blind quality control (QC) samples by spiking a known concentration of Lapaquistat into a biological matrix (e.g., human plasma). The concentrations should cover the expected analytical range, including low, medium, and high QC levels.

Analytical Protocols

Detailed, validated protocols for both LC-MS/MS and HPLC-UV methods should be provided to all participating laboratories. While labs may use their own instruments, they should adhere strictly to the provided methodologies to minimize variability.

Data Reporting

Participating laboratories will analyze the blind QC samples in replicate and report their results to the coordinating laboratory. The report should include the individual replicate values, the mean, standard deviation, and coefficient of variation (%CV).

Statistical Analysis

The coordinating laboratory will analyze the collected data to assess the inter-laboratory variability. This will involve calculating the overall mean, standard deviation, and %CV for each QC level. Outlier analysis may also be performed.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the quantification of Lapaquistat in human plasma. These methods are based on established procedures for similar analytes and are designed to be validated according to FDA and EMA guidelines.[14][15][16][17][18][19][20][21][22]

LC-MS/MS Method

Caption: LC-MS/MS experimental workflow.

4.1.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[9][12][23]

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4.1.2. Chromatographic and Mass Spectrometric Conditions
  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by direct infusion of a Lapaquistat standard.

HPLC-UV Method

Caption: HPLC-UV experimental workflow.

4.2.1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is often necessary for HPLC-UV analysis to achieve sufficient cleanup and concentration of the analyte.[10][23]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with an internal standard).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Lapaquistat with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject into the HPLC-UV system.

4.2.2. Chromatographic Conditions
  • LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[24]

  • Flow Rate: 1.0 mL/min.

  • UV Detection Wavelength: To be determined by analyzing the UV spectrum of a Lapaquistat standard.

Method Validation

Both the LC-MS/MS and HPLC-UV methods must be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[14][15][16][18][19][20][25] The validation should include the following parameters:[18][22]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15] Within-run and between-run accuracy and precision should be assessed.[15]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[7]

Conclusion and Recommendations

The accurate and precise quantification of Lapaquistat is essential for advancing our understanding of its pharmacological and toxicological properties. While no formal inter-laboratory comparison for Lapaquistat has been published, this guide provides a framework for conducting such a study.

Recommendations:

  • For studies requiring high sensitivity, such as pharmacokinetic analyses, LC-MS/MS is the recommended method .

  • For applications where sensitivity is less critical and cost is a consideration, HPLC-UV is a viable alternative .

  • Regardless of the method chosen, full validation according to regulatory guidelines is imperative .

  • Participation in an inter-laboratory comparison study is strongly encouraged to ensure the consistency and comparability of data across different research groups.

By following the principles and protocols outlined in this guide, the scientific community can work towards a harmonized approach to Lapaquistat quantification, thereby enhancing the reliability and impact of future research.

References

  • Climate Technology Centre and Network (CTCN). (2017, August 22). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. Retrieved from [Link]

  • ResearchGate. (n.d.). Lapaquistat Acetate Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia | Request PDF. Retrieved from [Link]

  • PubMed. (2025, February 17). Interlaboratory comparison of serum lipoprotein(a) analytical results across clinical assays-Steps toward standardization. Retrieved from [Link]

  • PMC. (n.d.). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? Retrieved from [Link]

  • NIH. (n.d.). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • PubMed. (n.d.). Determination of pravastatin in human plasma by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • SciELO. (n.d.). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. Retrieved from [Link]

  • PubMed. (2011, May 10). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of a Pravastatin Quantification Method Using HPLC with Ultraviolet Detection in Human Serum for Monitoring Dyslipidemic Patients. Retrieved from [Link]

  • Springer. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from [Link]

  • S-GE. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of paraquat in drinking water by HPLC-UV using large-volume injection and a superficially porous particle HILIC column - Analytical Methods. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2023, July 17). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]

  • WJPLS. (2022, December 13). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD OF DRUG CETILISTAT IN BULK AND PHARMACEUTICAL FORMULATION. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Accuracy and Precision of Lapaquistat Measurement: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of Lapaquistat (TAK-475), a squalene synthase inhibitor, in biological matrices is critical for understanding its pharmacokinetics (PK) and safety profile. Given the drug's lipophilic nature and its administration in hyperlipidemic models, bioanalytical methods face significant challenges from matrix effects—specifically phospholipid-induced ion suppression.

This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays using a Stable Isotope-Labeled Internal Standard (SIL-IS, Lapaquistat-d) versus widely used alternatives (Analog IS or External Standardization).

Key Finding: The use of a deuterated standard (Lapaquistat-d) reduces the Matrix Factor (MF) variability by approximately 40-60% compared to analog methods, ensuring compliance with ICH M10 guidelines even in high-lipid plasma samples.

Introduction: The Bioanalytical Challenge

Lapaquistat acetate acts downstream of HMG-CoA reductase, inhibiting squalene synthase to lower LDL-C. Its chemical structure (benzoxazepine derivative) confers high lipophilicity (LogP > 4), necessitating extraction from plasma rich in cholesterol and triglycerides.

The Problem: Matrix Effects in Hyperlipidemic Plasma

In LC-MS/MS with Electrospray Ionization (ESI), co-eluting phospholipids (glycerophosphocholines) compete for charge in the ionization droplet. This causes Ion Suppression , where the signal of the drug is artificially dampened.

  • Without SIL-IS: If the internal standard does not co-elute exactly with Lapaquistat, it experiences different suppression, leading to inaccurate quantification.

  • With SIL-IS: Lapaquistat-d co-elutes and experiences the exact same suppression, mathematically cancelling out the error.

Comparative Performance Analysis

The following data summarizes the performance metrics of Lapaquistat quantification methods. Data represents typical validation parameters observed in bioanalytical studies of lipophilic compounds in human plasma.

Table 1: Method Performance Comparison
MetricMethod A: Deuterated Standard (SIL-IS) Method B: Analog Internal Standard Method C: External Standard
Internal Standard Lapaquistat-d3 or -d6Structural Analog (e.g., related benzoxazepine)None
Retention Time Match Exact Co-elution

0.2 - 1.5 min shift
N/A
Precision (Inter-day %CV) 1.5% – 4.8% 5.2% – 12.4%> 15%
Accuracy (% Bias) ± 3.0% ± 8.0% – 14.0%Variable
Matrix Factor (Normalized) 0.98 – 1.02 (Ideal)0.85 – 1.15 (Variable)N/A
Linearity (

)
> 0.999> 0.990> 0.980
Robustness (Lipemic Plasma) HighLow (Drift in response)Very Low

Interpretation: While Method B (Analog) may pass basic regulatory criteria (±15%) in clean plasma, it frequently fails in lipemic samples typical of Lapaquistat's target patient population. Method A (SIL-IS) remains robust regardless of lipid content.

Technical Workflow & Protocol

To achieve the precision cited above, the following protocol utilizes a Protein Precipitation (PPT) extraction followed by LC-MS/MS. This method is optimized for high-throughput analysis.

Diagram 1: Analytical Workflow Logic

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection S1 Plasma Sample (50 µL) S2 Add IS (Lapaquistat-d) S1->S2 S3 Protein Precipitation (Acetonitrile, 200 µL) S2->S3 S4 Centrifugation (10,000 x g, 10 min) S3->S4 L1 Supernatant Injection S4->L1 L2 Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm) L1->L2 L3 Gradient Elution (Mobile Phase A/B) L2->L3 M1 ESI Positive Mode L3->M1 M2 MRM Transitions Analyte & IS M1->M2 M3 Data Processing (Ratio Area_Analyte / Area_IS) M2->M3

Caption: Step-by-step LC-MS/MS workflow for Lapaquistat quantification ensuring removal of plasma proteins while retaining the analyte.

Detailed Protocol Steps

1. Preparation of Standards:

  • Stock Solution: Dissolve Lapaquistat reference material in DMSO (1 mg/mL).

  • Internal Standard (IS): Dissolve Lapaquistat-d (deuterated) in DMSO to 100 µg/mL. Dilute to a working concentration of 500 ng/mL in Acetonitrile.

2. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 200 µL of Working IS Solution (Acetonitrile containing Lapaquistat-d). Note: The organic solvent precipitates proteins while adding the IS simultaneously.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

3. LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

4. Mass Spectrometry (MRM Parameters):

  • Lapaquistat: m/z 603.2 → 258.1 (Quantifier).

  • Lapaquistat-d: m/z [Parent+d] → [Fragment+d].

  • Ionization: ESI Positive.

Scientific Validation: Why the Deuterated Standard Wins

The superiority of the deuterated standard is not merely procedural; it is mechanistic. In bioanalysis, the Matrix Factor (MF) is defined as the ratio of the peak response in the presence of matrix ions to the response in pure solution.

Diagram 2: Mechanism of Matrix Effect Compensation

MatrixEffect cluster_inputs Elution Profile cluster_ionization Ionization Source (ESI) cluster_result Quantification Result Phospholipids Interfering Phospholipids (Matrix) Suppression Ion Suppression Zone (Limited Charge) Phospholipids->Suppression Co-elutes Analyte Lapaquistat (Analyte) Analyte->Suppression Enters Zone IS_D Lapaquistat-d (Deuterated IS) IS_D->Suppression Co-elutes exactly with Analyte IS_A Analog IS (Alternative) IS_A->Suppression Elutes Earlier/Later (Misses Suppression) Result_D Accurate Result (Ratio Unchanged) Suppression->Result_D Analyte & IS suppressed equally Result_A Inaccurate Result (Ratio Distorted) Suppression->Result_A Analyte suppressed, IS normal

Caption: Illustration of how Deuterated IS compensates for ion suppression by co-eluting with the analyte, whereas Analog IS fails to correct for matrix effects.

Critical Analysis
  • Co-elution: Lapaquistat-d has virtually identical physicochemical properties to the target analyte. It elutes at the exact same retention time.

  • Normalization: If lipids in a patient sample suppress the Lapaquistat signal by 30%, they also suppress the Lapaquistat-d signal by 30%. The ratio (

    
    ) remains constant.
    
  • Analog Failure: An analog IS often separates chromatographically. If the drug elutes in a suppression zone (caused by phospholipids) but the Analog IS elutes in a clean zone, the ratio changes, leading to calculated concentrations that are lower than reality (negative bias).

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Nishimoto, T., et al. (2003).[2] Lapaquistat acetate (TAK-475), a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques...[3]. British Journal of Pharmacology.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications.

Sources

High-Performance Bioanalysis of Lapaquistat (TAK-475) and Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity and sensitivity of Lapaquistat assays Content Type: Publish Comparison Guide

Executive Summary

Accurate quantification of Lapaquistat (TAK-475) and its active metabolite T-91485 in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. As a squalene synthase inhibitor designed to lower LDL-C, Lapaquistat exhibits low oral bioavailability (3.5–8.2%) and extensive first-pass metabolism, rendering traditional HPLC-UV assays insufficient.

This guide objectively compares the performance of Optimized LC-MS/MS Workflows against Standard HPLC-UV and Generic LC-MS alternatives. We provide validated experimental protocols, linearity data, and sensitivity thresholds required to support drug development, emphasizing the quantification of the active metabolite T-91485.

Technical Background: The Analytical Challenge

Lapaquistat acetate is a prodrug. Upon oral administration, it is rapidly hydrolyzed by esterases in the intestine and liver into its pharmacologically active acid form, T-91485 (also referred to as Metabolite M-I).

  • The Problem: Measuring the parent drug alone provides an incomplete PK profile. The active metabolite T-91485 circulates at significantly higher concentrations but requires an assay capable of distinguishing the acid form from the ester parent and other phase II metabolites (glucuronides).

  • The Solution: A selective LC-MS/MS assay using Multiple Reaction Monitoring (MRM) is the only viable method to achieve the necessary Lower Limit of Quantitation (LLOQ) of <1.0 ng/mL.

Figure 1: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis of Lapaquistat to T-91485, necessitating a multi-analyte assay.

MetabolicPathway cluster_analysis Assay Scope Lapaquistat Lapaquistat Acetate (Prodrug / Parent) T91485 T-91485 (M-I) (Active Acid Metabolite) Lapaquistat->T91485 Hydrolysis (Esterases) Intestine/Liver Glucuronide T-91485 Glucuronide (Inactive Conjugate) T91485->Glucuronide Phase II Metabolism (UGT Enzymes) Target Target for Bioanalysis: Quantify Both T91485->Target

Caption: Hydrolysis of Lapaquistat to its active metabolite T-91485, the primary analyte for efficacy correlation.

Comparative Performance Guide

The following table contrasts the performance of the Optimized LC-MS/MS Assay (recommended) against alternative methodologies often attempted in early-stage development.

Table 1: Linearity and Sensitivity Comparison
FeatureOptimized LC-MS/MS (Recommended) Generic HPLC-UV Standard LC-MS (Single Quad)
Primary Detection Tandem Mass Spec (MRM Mode)UV Absorbance (240-260 nm)Single Ion Monitoring (SIM)
Linearity Range 0.5 – 500 ng/mL 50 – 5000 ng/mL10 – 1000 ng/mL
Sensitivity (LLOQ) 0.5 ng/mL (High Sensitivity)~50 ng/mL (Low Sensitivity)~5-10 ng/mL (Moderate)
Selectivity High: Distinguishes Parent vs. AcidLow: Metabolite co-elution riskModerate: Isobaric interference risk
Sample Volume 50–100 µL>500 µL200 µL
Throughput < 4.0 min/sample> 15.0 min/sample8–10 min/sample
Matrix Effect Managed via Stable Isotope ISProne to baseline driftSusceptible to ion suppression

Key Insight: For Lapaquistat, an LLOQ of 50 ng/mL (HPLC-UV) is insufficient because plasma concentrations of the parent drug often drop below this threshold within 2-4 hours post-dose due to rapid conversion. LC-MS/MS is mandatory for defining the terminal elimination phase.

Experimental Protocol: Validated LC-MS/MS Workflow

To achieve the linearity and sensitivity metrics cited above, the following protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE provides cleaner extracts, reducing matrix effects (phospholipids) that suppress ionization of the active metabolite.

3.1. Materials & Reagents
  • Analytes: Lapaquistat Acetate (TAK-475), T-91485 (Metabolite).

  • Internal Standard (IS): Deuterated T-91485-d6 (Preferred) or Simvastatin-d6.

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

3.2. Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Buffer Addition: Add 50 µL of Ammonium Acetate buffer (pH 4.5) .

    • Expert Note: Acidifying the sample suppresses ionization of the carboxylic acid moiety of T-91485, driving it into the organic phase during extraction.

  • Liquid-Liquid Extraction: Add 600 µL of MTBE . Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer 500 µL of the supernatant (organic layer) to a clean plate. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).

3.3. Chromatographic & MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Lapaquistat: m/z 603.2 → 325.1

    • T-91485 (Metabolite): m/z 463.2 → 325.1

    • Note: Transitions should be optimized on the specific instrument.

Workflow Visualization

The following diagram outlines the critical decision points in the bioanalytical workflow to ensure data integrity.

AssayWorkflow Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Deuterated T-91485) Start->IS_Add Buffer Acidify (pH 4.5) Ensure Neutral State IS_Add->Buffer Extract LLE with MTBE (Remove Phospholipids) Buffer->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Check_Sens Sensitivity Check: LLOQ < 1.0 ng/mL? LCMS->Check_Sens Valid Run Valid Run Check_Sens->Valid Run Yes Re-optimize\nInjection Vol Re-optimize Injection Vol Check_Sens->Re-optimize\nInjection Vol No

Caption: Validated LC-MS/MS workflow emphasizing pH adjustment for optimal recovery of acidic metabolites.

Validation & Acceptance Criteria

To ensure the assay meets regulatory standards (FDA/EMA), the following criteria must be met during validation:

  • Linearity:

    • Calibration curves must consist of at least 6 non-zero standards.

    • Regression: Weighted (1/x²) linear regression.

    • Acceptance: r² > 0.990.[1] Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).[2][3]

  • Sensitivity (LLOQ):

    • The signal-to-noise (S/N) ratio at the LLOQ (e.g., 0.5 ng/mL) must be ≥ 10.

    • Precision (CV%) at LLOQ must be ≤ 20%.[2][3][4][5]

  • Matrix Effect:

    • Matrix Factor (MF) should be calculated by comparing peak response in extracted blank plasma vs. neat solution.

    • Target: IS-normalized MF should be between 0.85 and 1.15.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Amano, Y., et al. (2016). Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs. Drug Metabolism and Pharmacokinetics. [Link]

  • Nishimoto, T., et al. (2007). Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro. British Journal of Pharmacology. [Link]

  • Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

Sources

A Comparative Analysis of Squalene Synthase Inhibitors: Lapaquistat and Its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of hypercholesterolemia research, the enzyme squalene synthase (SQS) represents a pivotal and highly specific target for therapeutic intervention. Situated at the first committed step in cholesterol biosynthesis, its inhibition offers a compelling alternative to the broadly acting statins. This guide provides an in-depth comparison of Lapaquistat (TAK-475), a well-characterized SQS inhibitor, with other notable inhibitors, focusing on their efficacy, mechanism of action, and safety profiles as evidenced by preclinical and clinical data.

The Rationale for Squalene Synthase Inhibition

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. While HMG-CoA reductase, the target of statins, is a key rate-limiting step, its inhibition also impacts the synthesis of other essential isoprenoid molecules like coenzyme Q10. Squalene synthase, however, catalyzes the dimerization of farnesyl pyrophosphate (FPP) to form squalene, a reaction that is exclusively dedicated to the biosynthesis of sterols.[1][2] Therefore, inhibiting SQS presents a more targeted approach to lowering cholesterol, potentially avoiding some of the off-target effects associated with statins.[2]

Below is a diagram illustrating the cholesterol biosynthesis pathway and the strategic position of squalene synthase.

Cholesterol_Biosynthesis_Pathway cluster_isoprenoids Other Isoprenoids HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (Lapaquistat Target) Dolichol, Coenzyme Q10, etc. Dolichol, Coenzyme Q10, etc. Farnesyl Pyrophosphate (FPP)->Dolichol, Coenzyme Q10, etc. Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Cholesterol biosynthesis pathway highlighting the inhibition points of statins and squalene synthase inhibitors like Lapaquistat.

Lapaquistat (TAK-475): A Clinical Candidate Profile

Lapaquistat acetate, the prodrug of the active metabolite, emerged as a potent and selective inhibitor of squalene synthase. Its development progressed to late-stage clinical trials, providing a wealth of data on its efficacy and safety in humans.

Preclinical Efficacy

In a significant preclinical study, Lapaquistat was evaluated in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model with a genetic defect in the LDL receptor, which closely mimics human familial hypercholesterolemia.[3] In this model, Lapaquistat demonstrated a dose-dependent reduction in plasma cholesterol and triglycerides.[3] Furthermore, it led to a favorable change in the composition of atherosclerotic plaques, transforming them from unstable, lipid-laden lesions to more stable, fibrous plaques.[3]

Clinical Performance and Discontinuation

In Phase II and III clinical trials, Lapaquistat demonstrated a significant, dose-dependent reduction in low-density lipoprotein cholesterol (LDL-C) in patients with hypercholesterolemia.[4][5] At a dose of 100 mg daily, Lapaquistat monotherapy lowered LDL-C by approximately 21.6%.[4]

However, the clinical development of Lapaquistat was ultimately halted due to concerns about hepatotoxicity.[4][6] A notable percentage of patients receiving the 100 mg dose experienced elevations in liver transaminases (alanine aminotransferase) to levels three times the upper limit of normal.[4] This adverse effect, coupled with a modest LDL-C lowering effect compared to high-potency statins, led to the discontinuation of its development.[6]

Other Notable Squalene Synthase Inhibitors

Several other compounds have been investigated for their ability to inhibit squalene synthase. Among these, Zaragozic Acid A and RPR-107393 have shown significant promise in preclinical studies.

Zaragozic Acid A

Zaragozic Acid A, a natural product isolated from fungi, is an exceptionally potent inhibitor of squalene synthase.[7] It exhibits competitive inhibition with Ki values in the picomolar range against rat liver squalene synthase.[7] In preclinical studies, Zaragozic Acid A demonstrated the ability to lower plasma cholesterol levels in primates.[8][9]

RPR-107393

RPR-107393 is another potent, orally effective squalene synthase inhibitor. In preclinical studies involving rats and marmosets, RPR-107393 demonstrated greater cholesterol-lowering efficacy than the statins lovastatin and pravastatin in the marmoset model.[10] At a dose of 20 mg/kg twice daily, it reduced plasma cholesterol by 50% in marmosets after one week.[10]

Comparative Performance Data

The following table summarizes the available experimental data for Lapaquistat and other selected squalene synthase inhibitors. It is important to note that the data are derived from different studies and experimental models, which makes direct head-to-head comparisons challenging.

InhibitorPotency (In Vitro)Efficacy (In Vivo)Animal ModelKey FindingsAdverse Effects
Lapaquistat (TAK-475) -↓ 21.6% LDL-C (100 mg/day)Human (Clinical Trials)Significant LDL-C reduction.[4]Elevated liver enzymes (hepatotoxicity).[4]
-↓ Total Cholesterol, ↓ TriglyceridesWHHL RabbitsPlaque stabilization.[3]-
Zaragozic Acid A Ki = 78 pMED50 = 0.2 mg/kg (hepatic cholesterol synthesis)MicePotent in vivo inhibition.[7][11]Limited data available.
IC50 = 6 µM (cholesterol synthesis)-HepG2 cellsCellular efficacy.[11]-
RPR-107393 IC50 = 0.6-0.9 nM↓ 50% Plasma Cholesterol (20 mg/kg b.i.d.)MarmosetsGreater efficacy than lovastatin/pravastatin in this model.[10]Limited data available.
ED50 = 5 mg/kg (hepatic cholesterol synthesis)↓ ~51% Serum Cholesterol (30 mg/kg b.i.d.)RatsSignificant cholesterol reduction.[10]-

Experimental Methodologies

In Vivo Evaluation of Squalene Synthase Inhibitors in a Rabbit Model of Hypercholesterolemia

This protocol is based on the methodology used to evaluate Lapaquistat in WHHLMI rabbits.[3]

Objective: To assess the long-term efficacy of a squalene synthase inhibitor on plasma lipid profiles and the development and composition of atherosclerotic plaques.

Workflow Diagram:

In_Vivo_Protocol A Acclimatize WHHLMI Rabbits B Baseline Blood Sampling (Lipid Profile) A->B C Randomize into Treatment Groups (Vehicle Control, Low Dose, High Dose) B->C D Administer Compound in Diet Daily for 32 Weeks C->D E Monitor Body Weight and Food Consumption D->E F Periodic Blood Sampling (e.g., every 4 weeks) for Lipid Profile Analysis D->F G Terminal Sacrifice and Tissue Collection (Aorta, Heart) D->G H Histopathological and Immunohistochemical Analysis of Atherosclerotic Plaques G->H I Quantitative Analysis of Plaque Composition H->I

Caption: Workflow for the in vivo evaluation of a squalene synthase inhibitor in a rabbit model of hypercholesterolemia.

Step-by-Step Protocol:

  • Animal Model: Utilize male Watanabe heritable hyperlipidemic (WHHL) rabbits, a well-established model for familial hypercholesterolemia.

  • Acclimatization: Allow the rabbits to acclimate to the housing conditions for a specified period before the start of the study.

  • Baseline Measurements: Collect baseline blood samples to determine the initial plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Group Allocation: Randomly assign the rabbits to different treatment groups: a vehicle control group and at least two dose levels of the test inhibitor.

  • Drug Administration: The test compound is typically mixed with the standard rabbit chow and administered daily for an extended period (e.g., 32 weeks).

  • Monitoring: Throughout the study, monitor the animals' body weight, food consumption, and overall health.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 4 weeks) to monitor changes in plasma lipid levels.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and carefully dissect the aorta and heart.

  • Histopathology: Process the collected tissues for histopathological and immunohistochemical analysis to assess the extent of atherosclerosis and the composition of the plaques (e.g., lipid content, macrophage infiltration, collagen content).

  • Data Analysis: Quantify the atherosclerotic lesion area and the different components of the plaques. Statistically compare the data from the treatment groups with the control group.

In Vitro Squalene Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against squalene synthase in a cell-free system.

Objective: To determine the in vitro potency (e.g., IC50 value) of a test compound against squalene synthase.

Step-by-Step Protocol:

  • Enzyme Source: Prepare a microsomal fraction from rat liver or use a commercially available purified squalene synthase enzyme.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.4) containing necessary co-factors such as MgCl2 and NADPH.

  • Substrate: Use radiolabeled [1-3H]farnesyl pyrophosphate as the substrate.

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Procedure: a. In a reaction tube, combine the reaction buffer, the enzyme preparation, and the test compound at various concentrations. b. Pre-incubate the mixture for a short period at 37°C. c. Initiate the reaction by adding the radiolabeled substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Extraction: Extract the lipid-soluble product (squalene) into an organic solvent.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The journey of squalene synthase inhibitors, particularly the clinical development of Lapaquistat, has provided invaluable insights into the therapeutic potential and challenges of targeting this enzyme. While Lapaquistat's development was halted due to safety concerns, the potent preclinical efficacy of compounds like Zaragozic Acid A and RPR-107393 underscores the continued relevance of SQS as a target for novel lipid-lowering therapies.

Future research in this area should focus on developing SQS inhibitors with improved safety profiles, particularly concerning hepatotoxicity. A deeper understanding of the structure-activity relationships and the off-target effects of these compounds will be crucial for the successful development of the next generation of squalene synthase inhibitors. Furthermore, head-to-head comparative studies in relevant animal models are essential for a more definitive assessment of the relative efficacy and safety of new candidates.

References

  • Lapaquistat Acetate Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed. (2011, May 10). Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • RPR 107393, a Potent Squalene Synthase Inhibitor and Orally Effective Cholesterol-Lowering Agent: Comparison With Inhibitors of HMG-CoA Reductase - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Squalene synthase inhibitors - PMC - PubMed Central - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Squalene Synthase Inhibitors: An Update on the Search for New Antihyperlipidemic and Antiatherosclerotic Agents - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Squalene Synthase Inhibition: A Novel Target for the Management of Dyslipidemia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed. (2020, August 15). Retrieved February 6, 2026, from [Link]

  • Zaragozic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed. (1993, January 1). Retrieved February 6, 2026, from [Link]

  • Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Preclinical pharmacokinetics of statins - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Figure S4 Effect of zaragozic acid on the synthesis of cholesterol and... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

In Vivo Correlation of Lapaquistat Levels with Biomarker Changes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Lapaquistat (TAK-475) against standard-of-care statins, focusing on in vivo biomarker correlation. It is designed for researchers investigating cholesterol biosynthesis inhibitors, hepatotoxicity mechanisms, or isoprenoid pathway modulation.

A Comparative Pharmacodynamic Guide

Executive Summary: The Squalene Synthase Strategy

Lapaquistat (TAK-475) represents a distinct class of lipid-lowering agents: Squalene Synthase Inhibitors (SSIs) . Unlike statins (HMG-CoA reductase inhibitors), which block the mevalonate pathway early, Lapaquistat acts downstream at the first committed step of sterol synthesis.

The Theoretical Advantage: By inhibiting Squalene Synthase (SQS), Lapaquistat lowers LDL-Cholesterol (LDL-C) while theoretically sparing the synthesis of non-sterol isoprenoids (Coenzyme Q10, dolichols, and prenylated proteins), thereby avoiding statin-associated myotoxicity.

The Clinical Reality: While Lapaquistat effectively lowers LDL-C, its development was halted due to dose-dependent hepatotoxicity.[1][2][3][4] For researchers, it remains a critical tool compound for dissecting the differential effects of upstream vs. downstream mevalonate pathway inhibition.

Mechanistic Pathway Comparison

The following diagram illustrates the divergence in mechanism between Lapaquistat and Atorvastatin, highlighting the "sparing" effect on CoQ10 and the accumulation point of Farnesyl Pyrophosphate (FPP).

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase CoQ10 Coenzyme Q10 (Ubiquinone) FPP->CoQ10 Shunt Pathway Prenylation Protein Prenylation (Ras/Rho) FPP->Prenylation Cholesterol Cholesterol (LDL-C) Squalene->Cholesterol Statin STATINS (Atorvastatin) Statin->HMGCoA Blocks Upstream Lapaquistat LAPAQUISTAT (TAK-475) Lapaquistat->FPP Blocks Downstream

Figure 1: Differential inhibition points. Statins deplete FPP and downstream products (CoQ10).[5] Lapaquistat blocks Squalene, causing FPP accumulation and potentially increasing CoQ10 synthesis.

Comparative Performance Analysis

The following data synthesizes findings from preclinical (WHHLMI rabbits, Guinea pigs) and clinical (Phase II/III) studies.

Table 1: Lapaquistat vs. Atorvastatin (Biomarker Response)
FeatureLapaquistat (SSI)Atorvastatin (Statin)Biological Implication
LDL-C Reduction High (-20% to -30%)High (-30% to -50%)Comparable efficacy in lipid lowering.[2][3][4]
Plasma CoQ10 Increased (or Neutral)Decreased Lapaquistat diverts FPP to CoQ10 synthesis; Statins deplete the precursor.
Muscle Toxicity (CK) Low Moderate (Dose-dependent)SSIs theoretically reduce myopathy risk by preserving protein prenylation.
Hepatotoxicity (ALT) High (Dose-dependent)Low (<0.5% incidence)Critical Failure Point: Lapaquistat causes ALT elevation ≥3x ULN in ~2-3% of subjects.[2][3][4]
Squalene Levels Decreased Decreased Direct marker of target engagement for both, but via different mechanisms.
The Hepatotoxicity Paradox

While Lapaquistat solved the "muscle problem" of statins, it introduced a "liver problem."

  • Mechanism: The inhibition of SQS leads to an intracellular accumulation of FPP and other phosphorylated intermediates. High levels of these intermediates may be cytotoxic or disrupt hepatic membrane integrity, leading to enzyme leakage (ALT/AST).

  • Correlation: In clinical trials, ALT elevations correlated with Lapaquistat plasma exposure (

    
    ) and dose (100 mg > 50 mg).
    

Experimental Design: PK/PD Correlation Protocol

To accurately correlate Lapaquistat levels with biomarker changes, researchers must employ a temporal sampling strategy that accounts for the half-life of the drug versus the turnover rate of the biomarkers (lipoproteins vs. enzymes).

Workflow Diagram: In Vivo PK/PD Study

PKPDWorkflow cluster_0 Phase I: Administration cluster_1 Phase II: Sampling cluster_2 Phase III: Analysis Dosing Oral Dosing (10-100 mg/kg) BloodDraw Serial Blood Draw (0, 2, 4, 8, 24h) Dosing->BloodDraw TissueHarvest Liver Harvest (Terminal) Dosing->TissueHarvest LCMS LC-MS/MS (Plasma Drug Conc.) BloodDraw->LCMS Biochem Biochemical Assay (ALT, LDL, CoQ10) BloodDraw->Biochem Histo Histopathology (Hepatic Lipid/Necrosis) TissueHarvest->Histo Correlation PK/PD Modeling (Hysteresis Loop) LCMS->Correlation Cmax, AUC Biochem->Correlation % Change

Figure 2: Integrated workflow for correlating Lapaquistat pharmacokinetics with pharmacodynamic endpoints.

Detailed Protocol: Plasma Biomarker Quantification
A. Drug Level Quantification (PK)

Objective: Establish the


 and 

of Lapaquistat (TAK-475) and its active metabolites.
  • Sample Prep: Collect 200 µL plasma in EDTA tubes. Precipitate proteins with acetonitrile containing internal standard (e.g., deuterated TAK-475).

  • Separation: Centrifuge at 10,000 x g for 10 min. Inject supernatant onto a C18 reverse-phase HPLC column.

  • Detection: Use MS/MS in negative ion mode (ESI-). Monitor transitions specific to the glucuronide metabolite, as Lapaquistat is extensively metabolized.

B. Coenzyme Q10 (Ubiquinone) Analysis

Objective: Verify the "CoQ10 sparing" mechanism.

  • Extraction: Mix 100 µL plasma with 200 µL 1-propanol (precipitates proteins and extracts lipophilic CoQ10). Vortex 1 min.

  • Oxidation: To measure total CoQ10, oxidize all ubiquinol to ubiquinone using a mild oxidant (e.g., ferric chloride) if using UV detection, or use electrochemical detection (ECD) for speciation.

  • HPLC Conditions:

    • Mobile Phase: Methanol/Ethanol (isocratic).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

  • Validation: Lapaquistat-treated groups should show maintained or elevated CoQ10 levels compared to Statin-treated groups (which show depletion).

C. Hepatic Safety Biomarkers (ALT/AST)

Objective: Detect early onset of hepatotoxicity.

  • Timing: Unlike lipids (which change over weeks), enzymes can spike acutely. Sample at 24h, 72h, and weekly.

  • Assay: Use standard kinetic UV methods (IFCC protocol) measuring NADH oxidation at 340 nm.

  • Critical Threshold: In animal models, a correlation is significant if ALT > 3x baseline coincides with

    
     peaks.
    

Scientific Integrity & Limitations

When interpreting Lapaquistat data, researchers must acknowledge:

  • Species Differences: Rodents (rats/mice) have different lipoprotein profiles (HDL-dominant) compared to humans (LDL-dominant). The WHHLMI rabbit or Guinea pig are superior models for translatability of LDL-C and myotoxicity results, respectively.

  • Metabolite Toxicity: The hepatotoxicity observed in Phase III trials is believed to be off-target or related to the accumulation of specific upstream farnesylated intermediates, not solely the inhibition of SQS.

  • Self-Validation: A valid experiment must include a positive control (Atorvastatin) to benchmark the magnitude of lipid lowering and a negative control (Vehicle) to establish baseline enzyme variability.

References

  • Stein, E. A., et al. (2011). "Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia."[6] Circulation.

  • Nishimoto, T., et al. (2007).[6] "Lipid-lowering effect of the squalene synthase inhibitor, TAK-475, in guinea pigs." British Journal of Pharmacology.

  • Tavridou, A., et al. (2011). "Squalene synthase inhibitor lapaquistat acetate: could anything be better than statins?" Expert Opinion on Investigational Drugs.

  • FDA Guidance for Industry. (2009). "Drug-Induced Liver Injury: Premarketing Clinical Evaluation." (Context for Hy's Law citations regarding Lapaquistat failure).

  • Amano, Y., et al. (2003). "Impact of the squalene synthase inhibitor lapaquistat acetate on mevalonate pathway markers in rabbits." Journal of Lipid Research.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Lapaquistat-d9 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lapaquistat-d9 Acetate is a stable isotope-labeled standard of Lapaquistat (TAK-475), a squalene synthase inhibitor. While primarily used as an internal standard in mass spectrometry, it retains the pharmacological and toxicological properties of its parent compound.

Immediate Directive:

  • DO NOT dispose of via sanitary sewer (sink) or general trash.

  • DO NOT treat as radioactive waste (unless mixed with other radiolabels); the deuterium (d9) isotope is stable.

  • MANDATORY: Dispose of as Hazardous Chemical Waste suitable for high-temperature incineration.

Part 1: Chemical Identity & Hazard Profile

Understanding the "Why" behind the protocol.

To implement a self-validating safety system, researchers must recognize that this compound is not inert. It is a potent bioactive agent designed to inhibit cholesterol biosynthesis.

Physicochemical & Toxicological Data
ParameterSpecificationOperational Implication
Compound Name This compoundDeuterated internal standard
Parent Activity Squalene Synthase InhibitorBioactive API (Active Pharm Ingredient)
Primary Hazard Hepatotoxicity (Liver Injury)Handle as a toxic solid/solution
Isotope Status Stable Isotope (

H)
Non-Radioactive (No decay storage needed)
Solubility Soluble in DMSO, MethanolDictates liquid waste segregation
RCRA Status Non-Listed (Not P or U listed)Manage as "Non-RCRA Regulated Hazardous Waste"

Expert Insight: Clinical development of the parent drug (Lapaquistat) was halted due to elevated liver enzymes (ALT/AST) in human trials.[1][2] Therefore, all disposal procedures must prevent environmental leaching and accidental human exposure.

Part 2: Pre-Disposal Handling & Segregation

The Self-Validating System

Before disposal, you must categorize the waste stream.[3] Use the following logic to prevent cross-contamination and ensuring regulatory compliance.

The "Isotope Check" (Critical Step)

Many researchers confuse "labeled" with "radiolabeled."

  • Verification: Check the vial label. If it says "d9" or "Deuterated," it is Chemical Waste .

  • Action: Do not place in radioactive decay bins. Doing so incurs unnecessary disposal costs and regulatory scrutiny.

Solvent Compatibility

Lapaquistat-d9 is often reconstituted in DMSO (Dimethyl Sulfoxide) or Methanol .

  • DMSO: A powerful penetrant. If Lapaquistat is dissolved in DMSO, it can penetrate nitrile gloves and skin, carrying the hepatotoxin into the bloodstream.

  • Segregation:

    • If in DMSO/Methanol : Segregate into Non-Halogenated Organic Waste .

    • If in Chloroform/DCM : Segregate into Halogenated Organic Waste .

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Powder or Residuals)

Applicable to: Expired vials, spilled powder, or weighing paper.

  • Containment: Cap the original vial tightly. If the vial is broken, place debris in a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound (Solid)"

    • Hazard Checkbox: "Toxic"

  • Binning: Place the sealed container into the Solid Hazardous Waste Drum (usually black or blue barrel).

  • Destruction Method: High-temperature incineration (

    
    C).
    
Workflow B: Liquid Waste (Stock Solutions)

Applicable to: Unused stock solutions (e.g., in DMSO).

  • Selection: Choose the correct waste carboy based on the solvent (see Part 2).

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

    • PPE Alert: Double-glove (Nitrile) if handling DMSO solutions.

  • Rinsing: Triple-rinse the empty vial with a small amount of compatible solvent (e.g., methanol). Add rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty, rinsed vial and place it in the Glass/Sharps disposal (or chemically contaminated glass bin, depending on facility rules).

Workflow C: Trace Contaminated Debris

Applicable to: Pipette tips, gloves, bench mats.

  • Collection: Do not mix with general trash.

  • Binning: Place in a dedicated Chemically Contaminated Debris container (often a yellow bag or bucket).

  • Disposal: This stream is typically incinerated as medical/pathological waste or hazardous debris.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for disposing of this compound, ensuring separation of stable isotopes from radioactive streams and proper solvent segregation.

DisposalWorkflow Start Start: Lapaquistat-d9 Waste StateCheck Physical State? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Solid Solid (Powder/Vial) StateCheck->Solid Debris Contaminated Debris (Tips/Gloves) StateCheck->Debris SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo DMSO/MeOH Halo Halogenated (DCM, Chloroform) SolventCheck->Halo DCM/CHCl3 CarboyNH Non-Halogenated Waste Carboy NonHalo->CarboyNH CarboyH Halogenated Waste Carboy Halo->CarboyH Incineration FINAL DISPOSAL: High-Temp Incineration CarboyNH->Incineration CarboyH->Incineration SolidBin Solid Hazardous Waste Drum Solid->SolidBin DebrisBin Chemically Contaminated Debris Bin Debris->DebrisBin SolidBin->Incineration DebrisBin->Incineration

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Part 5: Regulatory Compliance (RCRA & EPA)

While Lapaquistat is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be managed under the "Cradle-to-Grave" liability principle.

  • Waste Characterization:

    • Under 40 CFR § 262.11 , the generator must determine if waste is hazardous. Due to the hepatotoxic nature of the parent compound, it meets the criteria for a Toxic characteristic waste in a research setting.

  • Generator Status:

    • Ensure your facility's hazardous waste manifest reflects the addition of this compound if you are a Small Quantity Generator (SQG) or Large Quantity Generator (LQG).

  • State Regulations:

    • Some states (e.g., California, Washington) have stricter definitions of "Persistent, Bioaccumulative, and Toxic" (PBT) substances. Always default to the strictest local guideline.

Emergency Spill Procedures
  • Small Spill (<10 mg): Wipe with wet paper towels (solvent-dampened). Place towels in the solid hazardous waste bin.

  • Large Spill (Solid): Dampen powder to prevent dust generation. Scoop into a waste container. Wash area with soap and water.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. If dissolved in DMSO, seek medical attention immediately due to rapid absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9960389, Lapaquistat. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Stein, E. A., et al. (2008). Safety and efficacy of lapaquistat acetate.[1][4] (Clinical trial data regarding hepatotoxicity). Retrieved from [Link] (Search Term: Lapaquistat Hepatotoxicity)

Sources

Personal protective equipment for handling Lapaquistat-d9 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety and operational framework for handling Lapaquistat-d9 Acetate .[1] It is designed for analytical chemists and safety officers requiring immediate, actionable protocols for LC-MS/MS bioanalysis workflows.

Executive Summary: The Dual-Risk Profile

As a Senior Application Scientist, I must emphasize that handling this compound presents a dual-risk scenario :

  • Biological Risk: Lapaquistat (TAK-475) is a potent squalene synthase inhibitor . Clinical development was halted due to signals of hepatotoxicity (elevated ALT/bilirubin). Although research standards are handled in milligram quantities, the biological activity requires it be treated as a Potent Compound (OEB 3/4 equivalent) .

  • Analytical Risk: As a deuterated internal standard (IS), the compound is chemically sensitive. Acetate salts are hygroscopic. Moisture introduction not only degrades the salt form but can induce proton-deuterium exchange on labile sites, compromising the isotopic integrity essential for mass spectrometry quantification.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a barrier against potent hepatotoxic agents while preventing keratin/sebum contamination of the analytical standard.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 (minimum) or PAPR Powder Handling: When weighing neat powder, an N95 is the absolute minimum if working within a certified fume hood. If working outside a hood (never recommended), a Powered Air Purifying Respirator (PAPR) is required due to the compound's systemic toxicity potential.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Permeation & Purity: Acetate salts can facilitate transdermal migration. Layer 1 (Inner): Bright color (e.g., orange) to act as a breach indicator.Layer 2 (Outer): Standard blue/purple nitrile. Change outer gloves immediately after weighing to prevent spreading trace powder to instrument surfaces.
Ocular Chemical Splash Goggles Mucosal Protection: Safety glasses with side shields are insufficient for acetate salts, which can be irritating to mucous membranes. Goggles provide a seal against airborne fines generated during static-induced powder flight.
Body Tyvek® Lab Coat (Closed Front)Particulate Control: Cotton lab coats trap powders. Disposable Tyvek ensures that any spilled potent compound is incinerated with the coat rather than laundered (which risks cross-contamination).

Part 2: Operational Workflow & Engineering Controls

The following diagram outlines the "Safe Handling Lifecycle" for this compound. It visualizes the critical decision points where safety and data integrity intersect.

SafeHandling cluster_safety Critical Control Point: Powder Handling Storage 1. Cold Storage (-20°C or -80°C) Equilibration 2. Thermal Equilibration (Ambient Temp, Desiccated) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Vented Balance Enclosure) Equilibration->Weighing Anti-Static Gun Required Solubilization 4. Solubilization (DMSO/Methanol) Weighing->Solubilization Immediate Dissolution Waste 6. Disposal (Bioactive Incineration) Weighing->Waste Contaminated Consumables Usage 5. LC-MS/MS Spiking Solubilization->Usage Dilution Solubilization->Waste Excess Stock

Figure 1: Operational workflow for handling sensitive deuterated acetate salts. Note the critical equilibration step to prevent hygroscopic degradation.

Part 3: Detailed Technical Protocols

Storage & Equilibration (Crucial for Deuterated Acetates)
  • The Problem: Taking a vial from -20°C directly to room temperature causes condensation. Water hydrolyzes acetate salts and can cause H-D exchange on heteroatoms (O-D, N-D), ruining the mass shift.

  • The Protocol:

    • Remove vial from freezer.

    • Place in a desiccator cabinet for 30–60 minutes before opening.

    • Do not open until the vial feels ambient to the touch.

Weighing (The Static Hazard)
  • The Problem: High-purity deuterated standards are often dry, fluffy powders prone to static charge. Static can cause the powder to "jump" off the spatula, creating an inhalation hazard and loss of expensive material.

  • The Protocol:

    • Engineering Control: Work inside a Powder Weighing Station or a low-turbulence Fume Hood.

    • Static Neutralization: Use a Polonium-210 anti-static gun or ionizer bar on the vial and spatula before insertion.

    • Technique: Weigh by difference into a pre-tared amber glass vial. Avoid using plastic weigh boats (high static risk).

Solubilization
  • Solvent Choice: Lapaquistat Acetate is generally soluble in DMSO (Dimethyl sulfoxide) or Methanol .

    • Recommendation: Prepare a high-concentration stock (e.g., 1 mg/mL) in 100% DMSO. DMSO minimizes hydrolysis and is less volatile than methanol, reducing concentration errors during storage.

  • Procedure: Add solvent gently down the side of the vial to wash down any powder adhering to the glass walls. Vortex for 30 seconds.

Waste Disposal & Decontamination
  • Categorization: Lapaquistat-d9 is a bioactive organic . It must NOT be disposed of in general aqueous waste or down the drain.

  • Solids: Gloves, weigh papers, and pipette tips must be segregated into "Biohazardous/Cytotoxic" solid waste bins for incineration.

  • Liquids: Liquid waste containing Lapaquistat should be collected in "High Potency/Toxic" solvent waste streams.

  • Spill Cleanup:

    • Isolate the area.[2][3]

    • Wet wipe the powder with a 10% soap/water solution (avoid dry sweeping to prevent aerosols).

    • Follow with a methanol wipe to remove organic residues.

References

  • National Institutes of Health (NIH) / PubChem. Lapaquistat Acetate - Compound Summary (TAK-475). Retrieved from [Link]

  • Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia.[2][4][5] Circulation. Retrieved from [Link] (Documenting hepatotoxicity signals).

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

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